tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(1-aminoethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFAZSFGODJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587633 | |
| Record name | tert-Butyl [3-(1-aminoethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-19-2 | |
| Record name | tert-Butyl [3-(1-aminoethyl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [3-(1-aminoethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1'-Aminoethyl)-1-N-Boc-aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Due to the compound's nature as a building block, this document focuses on its chemical properties, synthesis, and applications in the development of more complex molecules.
Chemical Identity and Properties
This compound is an organic compound featuring a phenyl ring substituted with a Boc-protected amine and a 1-aminoethyl group. The presence of a chiral center in the 1-aminoethyl group means the compound can exist as different stereoisomers. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for the amine, which can be selectively removed under acidic conditions, making this compound a versatile intermediate in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane |
| Boiling Point | Not established |
| Melting Point | Not established |
| CAS Number | Not available for the specific meta isomer |
Synthesis
The synthesis of this compound typically involves the protection of one of the amino groups of a corresponding diamine precursor with di-tert-butyl dicarbonate (Boc₂O). The choice of reaction conditions can influence the selectivity of the protection if the starting material has multiple amine groups.
General Experimental Protocol for Synthesis
A general method for the synthesis of this compound involves the following steps:
-
Dissolution: The starting material, 3-(1-aminoethyl)aniline, is dissolved in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), typically 1.0 to 1.2 equivalents, is added to the solution. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the acid formed during the reaction.
-
Reaction: The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow
Applications in Research and Development
The primary application of this compound is as a versatile building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of two distinct amino groups, one of which is protected, allows for sequential and site-selective modifications.
Role as a Pharmaceutical Intermediate
This compound can serve as a key intermediate in the synthesis of various pharmaceutical agents. The unprotected primary amine can be modified through reactions such as acylation, alkylation, or sulfonylation. Subsequently, the Boc-protecting group can be removed under acidic conditions to reveal the second amine, which can then be further functionalized. This step-wise approach is crucial for building molecular complexity in a controlled manner.
Use in the Synthesis of Biologically Active Molecules
Derivatives of tert-butyl carbamates have been explored for a range of biological activities. For instance, related compounds have been investigated for their potential as anti-inflammatory agents.[1] The core structure of this compound provides a scaffold that can be elaborated to target specific biological pathways.
Logical Relationship in Drug Development
Safety and Handling
Conclusion
This compound is a valuable chemical intermediate with significant potential for application in organic synthesis and medicinal chemistry. Its utility as a building block for more complex and potentially biologically active molecules makes it a compound of interest for researchers in drug discovery and development. The ability to selectively functionalize its two amino groups provides a powerful tool for the construction of novel molecular architectures. Further research into the derivatives of this compound may lead to the discovery of new therapeutic agents.
References
An In-depth Technical Guide to tert-Butyl (3-(1-aminoethyl)phenyl)carbamate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of public data on this specific compound, this document focuses on a proposed synthetic pathway, detailed experimental protocols, and predicted physicochemical properties based on its precursors and structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds.
Introduction
This compound is a bifunctional organic molecule featuring a carbamate-protected aniline and a primary aminoethyl group. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability in various reaction conditions and its facile removal under mild acidic conditions. The presence of a primary amine and a protected aniline in the same molecule makes it a potentially valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and combinatorial libraries. This guide outlines a proposed synthetic route starting from the commercially available precursor, 3-(1-aminoethyl)aniline.
Chemical Structure and Properties
The chemical structure of this compound consists of a phenyl ring substituted with a 1-aminoethyl group at the meta-position and a tert-butoxycarbonylamino group.
Table 1: Predicted Physicochemical Properties of this compound and its Precursor
| Property | 3-(1-Aminoethyl)aniline (Precursor) | This compound (Predicted) | Data Source |
| CAS Number | 129725-48-0 | Not available | [1] |
| Molecular Formula | C₈H₁₂N₂ | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 136.19 g/mol | 236.31 g/mol | [1] |
| Appearance | Solid | Predicted to be a solid | |
| Melting Point | 51-56 °C | Predicted to be higher than the precursor | |
| Boiling Point | 266.5 °C at 760 mmHg | Predicted to be higher than the precursor | [1] |
| Density | 1.056 g/cm³ | Predicted to be similar to related compounds | [1] |
| Solubility | Slightly soluble in water | Predicted to be soluble in organic solvents like CH₂Cl₂, CHCl₃, and alcohols. | [2] |
| pKa | Not available | Not available |
Note: The properties for this compound are predicted based on the properties of its precursor and general characteristics of N-Boc protected anilines.
Proposed Synthetic Pathway
The most direct synthetic route to this compound involves the N-Boc protection of the commercially available precursor, 3-(1-aminoethyl)aniline. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The primary amino group of the ethylamine moiety is expected to be more nucleophilic than the aromatic amine, leading to selective protection at the desired position.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This section provides a detailed, hypothetical experimental protocol for the synthesis of this compound based on standard N-Boc protection procedures.[3][4]
4.1. Materials and Reagents
-
3-(1-Aminoethyl)aniline (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
4.2. Synthetic Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 3-(1-aminoethyl)aniline (1.0 eq) in a mixture of THF and water (1:1 v/v).
-
Addition of Base: To the stirred solution, add sodium bicarbonate (2.0 eq).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Add water to the remaining aqueous residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. Further research would be required to elucidate its pharmacological profile.
Conclusion
This technical guide provides a foundational understanding of this compound, focusing on a proposed synthetic route and its predicted properties. The detailed experimental protocol offers a practical starting point for the synthesis of this compound in a laboratory setting. As a versatile bifunctional molecule, it holds potential as a valuable building block in the development of novel chemical entities for various research applications, particularly in the fields of medicinal chemistry and drug discovery. Further studies are warranted to characterize its physical and chemical properties experimentally and to explore its potential biological activities.
References
In-Depth Technical Guide: tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-(1-aminoethyl)phenyl)carbamate, a bifunctional molecule of interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in major chemical databases, this guide outlines a plausible synthetic pathway via the reductive amination of its ketone precursor, tert-butyl (3-acetylphenyl)carbamate. Detailed experimental protocols, key physicochemical properties, and safety information are presented to facilitate its synthesis and application in research settings. This document serves as a valuable resource for researchers interested in utilizing this compound as a building block or intermediate in the development of novel therapeutics.
Chemical Identity and Properties
While a dedicated CAS number for this compound has not been identified in this investigation, its chemical structure and properties can be inferred from its constituent parts and related known compounds.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | - |
| Molecular Weight | 236.31 g/mol | - |
| Appearance | Predicted: Colorless to pale yellow oil or solid | - |
| Boiling Point | Predicted: ~350-400 °C at 760 mmHg | - |
| Melting Point | Not available | - |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | - |
| pKa | Predicted: Amine (pKa ~9-10), Carbamate NH (pKa ~16-17) | - |
Note: The properties listed above are predicted based on the chemical structure and data from similar compounds. Experimental verification is required.
Synthetic Pathway
A viable and commonly employed method for the synthesis of this compound is the reductive amination of the corresponding ketone, tert-butyl (3-acetylphenyl)carbamate. This two-step process involves the protection of 3'-aminoacetophenone followed by the conversion of the ketone to the amine.
Experimental Protocols
Synthesis of tert-Butyl (3-acetylphenyl)carbamate (Precursor)
Materials:
-
3'-Aminoacetophenone
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3'-aminoacetophenone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure tert-butyl (3-acetylphenyl)carbamate.
Synthesis of this compound
Materials:
-
tert-Butyl (3-acetylphenyl)carbamate
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (3-acetylphenyl)carbamate in methanol in a round-bottom flask.
-
Add a significant excess of ammonium acetate (or a solution of ammonia in methanol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/enamine.
-
In a separate flask, dissolve sodium cyanoborohydride in methanol. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Adjust the pH of the solution to basic (pH > 8) with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Characterization Data
The successful synthesis of this compound should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Appearance of a quartet for the benzylic proton (CH-NH₂) and a doublet for the methyl group (CH₃). Signals corresponding to the tert-butyl group and the aromatic protons should be present. |
| ¹³C NMR | Signals corresponding to the aliphatic carbons of the ethyl and tert-butyl groups, as well as the aromatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 237.16). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and carbamate), C=O stretching (carbamate), and aromatic C-H stretching. |
Safety and Handling
-
This compound: As with any novel chemical, this compound should be handled with care. Assume it is potentially harmful if ingested, inhaled, or in contact with skin. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents: Many of the reagents used in the synthesis are hazardous.
-
Sodium cyanoborohydride: Highly toxic. Handle only in a fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.
-
Di-tert-butyl dicarbonate: Irritant and lachrymator.
-
Solvents (DCM, Methanol): Flammable and toxic. Handle in a well-ventilated area.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Applications in Research and Drug Development
The structure of this compound, featuring a protected aniline and a primary amine on a benzylic carbon, makes it a versatile building block in organic synthesis and medicinal chemistry.
-
Linker Moiety: The primary amine can be used for conjugation to other molecules, such as peptides, proteins, or small molecule drugs, to act as a linker.
-
Pharmacophore Component: The substituted phenylamine core can be a key component of a pharmacophore for various biological targets.
-
Intermediate for Further Elaboration: The protected aniline can be deprotected to allow for further functionalization on the aromatic ring, while the primary amine can be modified to introduce diverse functionalities.
Conclusion
Key Intermediates in the Synthesis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key intermediates and synthetic pathway for the preparation of tert-butyl (3-(1-aminoethyl)phenyl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily a two-step process commencing from the readily available 3-aminoacetophenone. The core of this synthesis involves the strategic protection of the aromatic amine followed by the conversion of the acetyl moiety into the target aminoethyl group.
Synthetic Pathway Overview
The most direct and efficient synthesis of this compound proceeds through two key transformations:
-
Boc Protection: The synthesis begins with the protection of the aromatic amino group of 3-aminoacetophenone using di-tert-butyl dicarbonate (Boc₂O). This step yields the first key intermediate, tert-butyl (3-acetylphenyl)carbamate . This protection is crucial to prevent side reactions of the aniline nitrogen in the subsequent reductive amination step.
-
Reductive Amination: The acetyl group of the Boc-protected intermediate is then converted to a primary amine via reductive amination. This transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired 1-aminoethyl group, affording the final product.
Key Intermediates
The synthesis revolves around the formation and transformation of one principal stable intermediate:
-
Intermediate 1: tert-Butyl (3-acetylphenyl)carbamate: This carbamate is the product of the initial protection step. Its formation is critical for the regioselective functionalization of the acetyl group.
A transient imine intermediate is also formed during the reductive amination, but it is typically not isolated.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of the key intermediate and the final product. These protocols are based on well-established methods for similar transformations.
Step 1: Synthesis of tert-Butyl (3-acetylphenyl)carbamate (Intermediate 1)
This procedure outlines the N-tert-butoxycarbonylation of 3-aminoacetophenone.
Reaction Scheme:
Experimental Procedure:
-
To a solution of 3-aminoacetophenone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
To this mixture, add a base such as triethylamine (TEA, 1.2 eq) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water, dilute acid (e.g., 1M HCl) to remove unreacted amine and base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure tert-butyl (3-acetylphenyl)carbamate.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 3-Aminoacetophenone |
| Key Reagents | Boc₂O, TEA |
| Solvent | THF |
| Reaction Time | 18 hours |
| Temperature | Room Temp. |
| Yield | ~90-95% |
| Purity | >98% (after purification) |
Step 2: Synthesis of this compound (Final Product)
This procedure describes the reductive amination of tert-butyl (3-acetylphenyl)carbamate.
Reaction Scheme:
Experimental Procedure:
-
Dissolve tert-butyl (3-acetylphenyl)carbamate (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 eq) or a solution of ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at 0 °C.[1][2]
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the careful addition of water.
-
Adjust the pH of the solution to basic (pH > 9) with an aqueous base like sodium hydroxide to liberate the free amine.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | tert-Butyl (3-acetylphenyl)carbamate |
| Key Reagents | Ammonium Acetate, NaBH₃CN |
| Solvent | Methanol |
| Reaction Time | 24 hours |
| Temperature | Room Temp. |
| Yield | ~60-80% |
| Purity | >97% (after purification) |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow for Synthesis of tert-Butyl (3-acetylphenyl)carbamate
Caption: Workflow for the synthesis of Intermediate 1.
Experimental Workflow for Reductive Amination
Caption: Workflow for the synthesis of the final product.
References
An In-depth Technical Guide to tert-Butyl (3-(1-aminoethyl)phenyl)carbamate: A Versatile Building Block in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (3-(1-aminoethyl)phenyl)carbamate is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure incorporates a chiral primary amine protected as a tert-butoxycarbonyl (Boc) group and a reactive aminoethyl moiety on a phenyl ring. This arrangement allows for selective chemical transformations, making it a key intermediate in the synthesis of complex molecules. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, providing a strategic advantage in multistep synthetic routes. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in medicinal chemistry.
Physicochemical Properties and Spectral Data
While detailed experimental data for this compound is not extensively published in peer-reviewed journals as a standalone compound, its properties can be inferred from its structure and data available from commercial suppliers. It is typically a solid at room temperature.
| Property | Value |
| Chemical Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| CAS Number | 946682-12-2 |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Spectral Data (Predicted and from related compounds):
-
¹H NMR: Protons of the tert-butyl group would appear as a singlet around 1.5 ppm. The methyl group of the aminoethyl moiety would be a doublet, and the methine proton would be a quartet. Aromatic protons would be observed in the range of 7.0-7.5 ppm. The NH protons would appear as broad singlets.
-
¹³C NMR: The carbonyl carbon of the carbamate would appear around 155 ppm. The quaternary carbon of the tert-butyl group would be around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm. Aromatic carbons would resonate in the 115-140 ppm region.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations around 3300-3400 cm⁻¹, C=O stretching of the carbamate at approximately 1680-1700 cm⁻¹, and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) or, more commonly, a protonated molecular ion peak ([M+H]⁺) in techniques like electrospray ionization (ESI).
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of one of the amino groups of a corresponding diamine precursor. A general and widely applicable method is the reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
General Experimental Protocol for Boc Protection:
This protocol is a standard procedure for the selective protection of primary amines and is applicable for the synthesis of the title compound from 3-(1-aminoethyl)aniline.
Materials:
-
3-(1-aminoethyl)aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(1-aminoethyl)aniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Yields: Typical yields for Boc protection of primary amines range from 80-95%, depending on the substrate and reaction conditions.
Role as a Building Block in Organic Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The Boc-protected amine is stable to many reaction conditions, allowing for transformations at the free aminoethyl group. Conversely, the aminoethyl group can be engaged in reactions while the Boc group remains intact.
Workflow for Utilization in Synthesis:
Caption: General synthetic pathways utilizing this compound.
Applications in Drug Development
This building block is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies where a substituted aniline moiety is a common pharmacophore. The 3-(1-aminoethyl)phenyl group can serve as a versatile scaffold to which various pharmacophoric elements can be attached.
While specific examples in publicly available literature are scarce for this exact isomer, analogous structures are key intermediates in the synthesis of several important drugs. For instance, related aminophenyl carbamates are used in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), which are important targets in the treatment of cancers and autoimmune diseases.
Illustrative Synthetic Application:
The following represents a hypothetical, yet plausible, synthetic route towards a complex drug target, illustrating the utility of this compound.
Caption: A representative workflow for the use of the title compound in drug synthesis.
Conclusion
This compound is a strategically important building block for organic synthesis, offering a combination of a protected chiral amine and a reactive functional group on an aromatic core. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a valuable intermediate for the construction of complex molecular architectures found in modern therapeutics. While detailed public data on this specific compound is limited, its synthesis and reactivity can be reliably predicted based on well-established chemical principles for Boc-protected amines. The methodologies and conceptual frameworks presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this versatile chemical entity.
Chirality of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
An In-depth Technical Guide on the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chirality of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a key chiral building block in medicinal chemistry. The guide details the synthesis of the racemic compound, strategies for chiral resolution, and modern analytical techniques for the determination of enantiomeric purity. Detailed experimental protocols are provided for key methodologies, and quantitative data is summarized for comparative analysis. Furthermore, this guide illustrates the significance of chirality in drug development through a representative signaling pathway, emphasizing the differential biological activity often observed between enantiomers.
Introduction
Chirality is a fundamental property in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit distinct biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This compound possesses a stereocenter at the carbon atom of the aminoethyl group, making it a chiral compound that exists as a pair of enantiomers. This guide focuses on the synthesis, separation, and analysis of these enantiomers, providing researchers with the necessary technical information to work with this important chiral intermediate.
Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved through a standard procedure involving the protection of the amino group of 3-(1-aminoethyl)aniline with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: To a solution of 3-(1-aminoethyl)aniline (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the racemic this compound.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its individual enantiomers is a critical step. Enzymatic kinetic resolution is a powerful technique for this purpose, often providing high enantioselectivity under mild conditions.
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol is adapted from a similar procedure for a structurally related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, and may require optimization.[1]
-
Enzyme and Substrate Preparation: Dissolve the racemic this compound in a suitable organic solvent (e.g., toluene, hexane). Add an acyl donor (e.g., vinyl acetate) and the lipase enzyme (e.g., Candida antarctica lipase B, CAL-B).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 25-40 °C) for a specific duration (e.g., 12-48 hours). The reaction progress and enantiomeric excess (ee) should be monitored over time.[1]
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze them by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.
-
Work-up and Separation: Once the desired resolution is achieved (typically around 50% conversion for kinetic resolution), stop the reaction by filtering off the enzyme. The unreacted enantiomer and the acylated product can then be separated by column chromatography.
-
Deprotection (if necessary): The acylated amine can be deacylated to yield the other enantiomer of the starting material.
Data Presentation: Enzymatic Kinetic Resolution
The following table summarizes hypothetical data for the enzymatic resolution, illustrating the effect of reaction time on conversion and enantiomeric excess.
| Entry | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantiomeric Excess (ee) of Product (%) |
| 1 | 12 | 45 | 85 | >99 |
| 2 | 24 | 50 | >99 | >99 |
| 3 | 48 | 55 | 96 | >99 |
Analytical Methods for Chiral Purity Determination
Accurate determination of the enantiomeric purity is essential. Chiral HPLC is the most common and reliable method for this purpose.
Experimental Protocol: Chiral HPLC Analysis
The following is a representative protocol based on methods used for similar chiral carbamates and may require optimization for the target compound.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® series column (e.g., CHIRALPAK AS-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as two distinct peaks with different retention times. The enantiomeric excess can be calculated from the peak areas.
Data Presentation: Chiral HPLC Analysis
| Parameter | Condition |
| Column | CHIRALPAK AS-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 98:2 Heptane:Isopropanol |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time (R-enantiomer) | tR (minor) |
| Retention Time (S-enantiomer) | tR (major) |
Significance of Chirality in Biological Systems
The differential interaction of enantiomers with chiral biological macromolecules (e.g., enzymes, receptors) is the basis for their distinct pharmacological activities. One enantiomer may bind to a target receptor with high affinity, leading to a therapeutic response, while the other may not bind or may bind to a different target, causing off-target effects.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where the (S)-enantiomer of a drug acts as an agonist, activating a G-protein coupled receptor (GPCR), while the (R)-enantiomer is inactive.
Caption: Hypothetical GPCR signaling activated by the (S)-enantiomer.
Workflow for Chiral Synthesis and Analysis
The following diagram outlines the logical workflow from racemic synthesis to the analysis of enantiomerically pure compounds.
Caption: Workflow from synthesis to analysis of chiral compounds.
Conclusion
The chirality of this compound is a critical consideration for its application in drug development and other areas of chemical research. This technical guide has provided a detailed overview of the synthesis of the racemic compound, methods for chiral resolution, and analytical techniques for determining enantiomeric purity. The provided experimental protocols and data tables serve as a valuable resource for scientists working with this and related chiral molecules. The importance of stereochemistry in biological systems, illustrated through a hypothetical signaling pathway, underscores the necessity of working with enantiomerically pure compounds in drug discovery and development.
References
An In-depth Review of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate: A Theoretical and Predictive Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Abstract:
This technical guide addresses the chemical entity tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a molecule of potential interest in medicinal chemistry and drug development. A comprehensive review of existing scientific literature reveals a notable absence of specific studies detailing its synthesis, characterization, or biological activity. Consequently, this document presents a theoretical and predictive analysis based on established chemical principles and data from structurally related compounds. The proposed synthesis, potential applications, and predicted physicochemical properties are discussed to provide a foundational resource for researchers interested in this novel compound.
Introduction
This compound incorporates two key functional motifs: a Boc-protected amine and a primary aminoethyl group attached to a phenyl ring. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis, particularly in peptide chemistry and the construction of complex molecules, due to its stability under various conditions and its facile removal under acidic conditions. The aminoethylphenyl moiety is a structural component found in various biologically active molecules, suggesting that this carbamate derivative could serve as a valuable building block in the synthesis of novel therapeutic agents. The lack of specific literature on this compound necessitates a predictive approach to its chemistry and potential utility.
Proposed Synthesis
Based on established methodologies for the Boc protection of amines, a plausible synthetic route for this compound can be proposed starting from 3-(1-aminoethyl)aniline.
General Reaction Scheme
The most common and efficient method for the introduction of a Boc protecting group is the reaction of a primary amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Figure 1. Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on general procedures for Boc protection:
-
Reaction Setup: To a solution of 3-(1-aminoethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a base, for instance, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq).
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq), dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with a weak acidic solution (e.g., 1 M HCl or saturated NH₄Cl), water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Predicted Physicochemical Properties
While experimental data is unavailable, the physicochemical properties of the target compound can be predicted based on its structure.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₄H₂₂N₂O₂ |
| Molecular Weight | 250.34 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc, MeOH) and sparingly soluble in water. |
| ¹H NMR | Characteristic peaks for the tert-butyl group (singlet, ~1.5 ppm, 9H), the ethyl group (quartet and doublet), aromatic protons, and NH protons. |
| ¹³C NMR | Resonances corresponding to the tert-butyl group, the carbonyl carbon of the carbamate, the ethyl side chain, and the aromatic carbons. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 251.17. |
Potential Applications in Drug Development
The structure of this compound suggests its potential as a versatile intermediate in the synthesis of more complex molecules with therapeutic applications.
Linker for PROTACs and Other Bifunctional Molecules
The presence of a free primary amine allows for its conjugation to other molecules. This makes it a suitable candidate for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules designed to bring two proteins into proximity.
Figure 2. Logical workflow for the use of the title compound in PROTAC synthesis.
Scaffold for Novel Biologically Active Compounds
The aminoethylphenyl core is a privileged scaffold in medicinal chemistry. The free amine of the title compound can be derivatized through various reactions such as acylation, alkylation, or sulfonylation to generate a library of novel compounds for screening against various biological targets. The Boc-protected amine on the phenyl ring can be deprotected at a later stage to allow for further functionalization, providing a route to diverse molecular architectures.
Conclusion
While there is a current lack of specific literature for this compound, this in-depth theoretical review provides a valuable starting point for researchers. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical properties offer a guide for its potential characterization. Most importantly, the outlined potential applications in drug discovery, particularly as a linker or scaffold, highlight the prospective value of this compound. Further experimental investigation is warranted to validate these predictions and fully explore the chemical and biological landscape of this novel molecule.
Potential Research Areas for tert-Butyl (3-(1-aminoethyl)phenyl)carbamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbamate scaffold is a privileged structure in medicinal chemistry, integral to the pharmacophore of numerous approved therapeutic agents. This technical guide explores the potential research avenues for derivatives of tert-butyl (3-(1-aminoethyl)phenyl)carbamate, a versatile molecule amenable to a wide array of chemical modifications. Drawing upon existing literature for structurally analogous compounds, this document outlines promising therapeutic applications in neurodegenerative disorders, inflammation, and oncology. Detailed experimental protocols for the synthesis and evaluation of these derivatives are provided, alongside a quantitative summary of the biological activities of related compounds. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for future research and development in this area.
Introduction: The Versatility of the Carbamate Moiety
Organic carbamates are recognized for their chemical stability and their ability to act as bioisosteres of amide bonds, enhancing cell permeability and metabolic stability of parent molecules. The this compound core presents multiple points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of a primary amine and the carbamate group on a phenyl scaffold provides a unique combination of structural features that can be exploited for targeted drug design. This guide will delve into three primary areas of therapeutic potential: neuroprotection via acetylcholinesterase inhibition, anti-inflammatory effects through cyclooxygenase-2 inhibition, and cytotoxic activity against cancer cell lines.
Potential Therapeutic Applications
Neurodegenerative Disorders: Acetylcholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels is a key contributor to cognitive decline. Phenylcarbamate derivatives have shown significant promise as acetylcholinesterase (AChE) inhibitors, preventing the breakdown of ACh and thereby enhancing cholinergic neurotransmission. The structural similarity of this compound derivatives to known AChE inhibitors suggests their potential in this therapeutic area.
dot
Anti-Inflammatory Effects: Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The phenylcarbamate scaffold has been explored for its anti-inflammatory properties, and derivatives of this compound represent a promising avenue for the development of novel COX-2 inhibitors.
dot
Oncology: Cytotoxic Activity
The development of novel cytotoxic agents remains a cornerstone of cancer research. Carbamate derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. The versatility of the this compound scaffold allows for the incorporation of various pharmacophores to target specific cancer cell vulnerabilities.
Data Presentation: Biological Activity of Analogous Compounds
The following tables summarize the quantitative biological activity data for carbamate derivatives structurally related to this compound. This data should be considered indicative of the potential activities of novel derivatives based on the core scaffold.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Phenylcarbamate Analogs
| Compound ID | Structure | AChE IC₅₀ (nM) | Reference |
| Analog 1 | N-methyl-N-(3-hexylcarbamoyloxyphenyl)methyl]aminoethoxy]xanthen-9-one | 0.32 ± 0.09 | [1] |
| Analog 2 | N-methyl-N-(3-propylcarbamoyloxyphenyl)methyl]aminoethoxy]xanthen-9-one | 3.3 ± 0.4 | [1] |
| Rivastigmine | (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | ~5,000 | [2] |
Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Carbamate Analogs
| Compound ID | Structure | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Analog 3 | 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide | 0.29 | 67.2 | [3] |
| Analog 4 | 1,3-dihydro-2H-indolin-2-one derivative | 2.35 ± 0.04 | - | [4] |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 0.42 | 33.8 | [3] |
Table 3: Cytotoxic Activity of Carbamate Analogs against Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Analog 5 | MDA-MB-231 (Breast Cancer) | ~60 (at 100 µM, ~40% viability reduction) | [5] |
| Analog 6 | U-87 MG (Glioblastoma) | ~60 (at 100 µM, ~40% viability reduction) | [5] |
| Analog 7 | SH-SY5Y (Neuroblastoma) | ~60 (at 100 µM, ~40% viability reduction) | [5] |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol provides a general method for the synthesis of the core scaffold and its subsequent derivatization.
dot
Protocol:
-
Protection of the Aniline: To a solution of 3-aminoacetophenone in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC). Purify the resulting tert-butyl (3-acetylphenyl)carbamate by column chromatography.
-
Reductive Amination: Dissolve the protected ketone in a suitable solvent (e.g., methanol) and add an ammonium source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride). Stir the reaction at room temperature until the reaction is complete. Purify the product, this compound, by column chromatography.[6]
-
Derivatization: The primary amine of the core scaffold can be derivatized through various reactions such as acylation with acid chlorides or anhydrides, or alkylation with alkyl halides to generate a library of derivatives.
In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman's method for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a positive control (e.g., donepezil)
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, test compound solution at various concentrations, and AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a standard model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds and a positive control (e.g., indomethacin)
-
Pletysmometer
Procedure:
-
Administer the test compounds or vehicle to the rats orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary data from analogous compounds suggest significant potential in the fields of neurodegenerative diseases, inflammation, and oncology. The synthetic accessibility and the potential for diverse chemical modifications make this scaffold an attractive target for medicinal chemists.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives to establish clear structure-activity relationships. Further in-vivo studies using relevant animal models will be crucial to validate the therapeutic potential of the most promising candidates. Additionally, exploring other potential applications, such as their use as linkers in Proteolysis Targeting Chimeras (PROTACs), could open up new and exciting avenues for this versatile chemical class. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate and inspire further investigation into this promising area of drug discovery.
References
- 1. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Large-Scale Production of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is a robust three-step process designed for scalability, starting from the readily available 3-aminoacetophenone.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step sequence:
-
Boc Protection: The synthesis commences with the protection of the amino group of 3-aminoacetophenone using di-tert-butyl dicarbonate (Boc)₂O to yield tert-butyl (3-acetylphenyl)carbamate.
-
Reductive Amination: The acetyl group of the N-Boc protected intermediate is then converted to a primary amine via a direct asymmetric reductive amination.
-
Purification: The final product is isolated and purified to the desired specifications.
II. Experimental Protocols
Step 1: Synthesis of tert-Butyl (3-acetylphenyl)carbamate
This protocol details the protection of 3-aminoacetophenone with a tert-butoxycarbonyl (Boc) group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Aminoacetophenone | 135.17 | 1.0 kg | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.78 kg | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 1.12 L | 1.1 |
| Dichloromethane (DCM) | - | 10 L | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Equipment:
-
20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Charge the 20 L reactor with 3-aminoacetophenone (1.0 kg, 7.4 mol) and dichloromethane (10 L).
-
Stir the mixture at room temperature until the 3-aminoacetophenone is fully dissolved.
-
Add triethylamine (1.12 L, 8.14 mol) to the solution.
-
Cool the reaction mixture to 0-5 °C using a cooling bath.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (1.78 kg, 8.14 mol) in dichloromethane (2 L).
-
Add the (Boc)₂O solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding 1M HCl (5 L).
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 5 L), water (5 L), and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford tert-butyl (3-acetylphenyl)carbamate as a solid.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This protocol describes the conversion of the acetyl group to an aminoethyl group via reductive amination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| tert-Butyl (3-acetylphenyl)carbamate | 235.29 | 1.0 kg | 1.0 |
| Ammonium Acetate | 77.08 | 3.28 kg | 10.0 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 0.32 kg | 1.2 |
| Methanol (MeOH) | - | 10 L | - |
| Dichloromethane (DCM) | - | 15 L | - |
| 2M Sodium Hydroxide (NaOH) solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, thermometer, and condenser.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
To the 20 L reactor, add tert-butyl (3-acetylphenyl)carbamate (1.0 kg, 4.25 mol), ammonium acetate (3.28 kg, 42.5 mol), and methanol (10 L).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0-5 °C.
-
In a separate flask, dissolve sodium cyanoborohydride (0.32 kg, 5.1 mol) in methanol (2 L) and add it slowly to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water (5 L).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add dichloromethane (10 L) and 2M NaOH solution until the pH of the aqueous layer is >10.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 2.5 L).
-
Combine the organic layers and wash with brine (5 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Expected Yield: 70-85%
Step 3: Purification of this compound
The final product can be purified by column chromatography or crystallization. For large-scale production, crystallization is often preferred.
Crystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate or isopropanol).
-
Slowly add a non-solvent (e.g., hexanes or heptane) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
Purity Assessment:
The purity of the final product should be assessed using HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
III. Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the production of this compound.
Reductive Amination Mechanism
Caption: Simplified mechanism of reductive amination.
IV. Safety and Handling
-
3-Aminoacetophenone: Harmful if swallowed. Causes skin and eye irritation.
-
Di-tert-butyl dicarbonate: Flammable solid. Causes severe skin burns and eye damage. Lachrymator.
-
Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation.
-
Sodium Cyanoborohydride: Toxic if swallowed, in contact with skin, or if inhaled. Releases toxic gas in contact with acid.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
V. Troubleshooting
| Problem | Possible Cause | Solution |
| Step 1: Incomplete reaction | Insufficient (Boc)₂O or Et₃N. | Add additional equivalents of the limiting reagent and continue stirring. |
| Low reaction temperature. | Allow the reaction to proceed at room temperature for a longer duration. | |
| Step 2: Low yield | Incomplete imine formation. | Increase the reaction time before adding the reducing agent. |
| Decomposition of NaBH₃CN. | Ensure the reagent is of good quality and added to a cooled solution. | |
| Purification: Oiling out during crystallization | Solution is too concentrated or cooling is too rapid. | Add more of the hot solvent to redissolve the material and allow for slower cooling. |
| Impurities are present. | Consider a pre-purification step like a short silica gel plug filtration. |
VI. Conclusion
The provided protocols offer a comprehensive guide for the large-scale synthesis of this compound. By following these detailed procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development needs. Careful monitoring of reaction parameters and appropriate purification techniques are crucial for obtaining a high yield of the pure product.
Application Notes and Protocols: Tert-Butyl (3-(1-aminoethyl)phenyl)carbamate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate as a key intermediate in pharmaceutical synthesis. This document includes its application in the synthesis of selective estrogen receptor degraders (SERDs), detailed experimental protocols, and relevant data.
Introduction
This compound is a valuable building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a Boc-protected amine and a primary amine on an ethylphenyl group, makes it a versatile reagent for introducing this specific moiety into larger, more complex molecules. A significant application of this intermediate is in the synthesis of orally bioavailable selective estrogen receptor degraders (SERDs), which are a class of compounds investigated for the treatment of estrogen receptor-positive breast cancer.
Applications in Pharmaceutical Synthesis
A primary application of this compound is in the synthesis of GDC-0810 (brilanestrant) and other related SERDs. In this context, it serves as a crucial fragment that is incorporated into the final molecule, often through amide bond formation or other coupling reactions.
Experimental Protocols
The following protocol details the synthesis of a key intermediate for selective estrogen receptor degraders (SERDs) using this compound.
3.1. Synthesis of a SERD Intermediate via Amide Coupling
This protocol describes the coupling of this compound with a carboxylic acid, a common step in the synthesis of many pharmaceutical compounds.
Materials and Reagents:
-
This compound
-
Carboxylic acid derivative (e.g., a substituted benzoic acid)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid derivative (1.0 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide product.
Data Summary
The following table summarizes typical reaction outcomes for the synthesis of a SERD intermediate via amide coupling.
| Parameter | Value/Range |
| Reactants | This compound, Substituted Carboxylic Acid |
| Coupling Agent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 4-16 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-90% |
| Purity (Post-Purification) | >95% (by HPLC) |
Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflow.
Caption: Synthetic pathway for a SERD intermediate.
Caption: Experimental workflow for amide coupling.
Application Notes and Protocols for the Deprotection of the Boc Group in tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its popularity stems from its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1] This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. The methods described herein are aimed at researchers, scientists, and professionals in drug development, offering a range of options from strong acid-mediated to milder deprotection strategies.
The Boc protecting group is valued for its ability to mask the nucleophilicity of amines, preventing unwanted side reactions during synthetic sequences.[2] It is generally stable to basic conditions, nucleophilic reagents, and catalytic hydrogenolysis, providing orthogonality with other protecting groups.[2][3] The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis, which proceeds via the formation of a stable tert-butyl cation.[4][5]
This document outlines several effective methods for the deprotection of this compound, presenting quantitative data in structured tables for easy comparison and providing detailed experimental protocols. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.
Deprotection Methods Overview
Several methods have been established for the removal of the Boc group. The choice of method often depends on the sensitivity of the substrate to acidic conditions and the presence of other functional groups. Common approaches include:
-
Strong Acid-Catalyzed Deprotection: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for this purpose.[6][7] These methods are generally fast and efficient but can be harsh for sensitive substrates.[8]
-
Milder Acidic and Lewis Acid Conditions: Reagents such as p-toluenesulfonic acid (pTSA) and zinc bromide can be employed for substrates that are not tolerant to strong acids.[6][8]
-
Alternative Deprotection Methods: For compounds that are particularly acid-labile, other methods like using oxalyl chloride in methanol or trimethylsilyl iodide (TMSI) have been developed.[3][6] Thermal deprotection is another option, although it often requires high temperatures.[9][10]
A potential side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[1][11] This can be suppressed by the addition of scavengers.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for various Boc deprotection methods applicable to aromatic amines, providing a comparative overview for selecting the most suitable method for this compound.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Purity | Reference(s) |
| 1. Trifluoroacetic Acid (TFA) | TFA (25-50% v/v) | Dichloromethane (DCM) | Room Temperature | 1-2 h | >95 | High | [9][12] |
| 2. Hydrochloric Acid (HCl) | 4M HCl in Dioxane | Dioxane | Room Temperature | 2-16 h | >90 | High | [7][13] |
| 3. p-Toluenesulfonic Acid (pTSA) | pTSA (catalytic) | Choline Chloride:pTSA (DES) | Room Temperature | < 60 min | High | Excellent | [8] |
| 4. Oxalyl Chloride | Oxalyl Chloride (3 equiv.) | Methanol | Room Temperature | 1-3 h | >70 | High | [3] |
| 5. Trimethylsilyl Iodide (TMSI) | TMSI (1.2-1.5 equiv.) | Dichloromethane (DCM) | Room Temperature | 12-24 h | High | High | [6][14] |
| 6. Thermal Deprotection | None | Trifluoroethanol (TFE) | 150 | 60 min | 49-72 (for aryl amines) | Good | [10] |
| 7. Water-Mediated Deprotection | Deionized Water | Water | 100 | < 12 min | High | Good | [15] |
Experimental Protocols
Detailed methodologies for the key deprotection experiments are provided below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the complete removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.[1][12]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add TFA (25-50% v/v) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9]
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, 3-(1-aminoethyl)aniline.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol details the removal of the Boc group using a solution of hydrochloric acid in dioxane.[7][13]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as the dihydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(1-aminoethyl)aniline dihydrochloride.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
This protocol describes a mild method for Boc deprotection using oxalyl chloride in methanol.[3]
Materials:
-
This compound
-
Methanol, anhydrous
-
Oxalyl chloride
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add oxalyl chloride (3 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification may be achieved by flash column chromatography if necessary.[2]
Visualizations
The following diagrams illustrate the chemical transformation and a general experimental workflow for the deprotection of the Boc group.
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. mcours.net [mcours.net]
Application Notes and Protocols for the Purification of Crude tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the purification of crude tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein cover common laboratory techniques including flash column chromatography, preparative high-performance liquid chromatography (HPLC), and liquid-liquid extraction. A comparative summary of the expected outcomes for each technique is provided to aid researchers in selecting the most appropriate method based on their specific requirements for purity, yield, and scale.
Introduction
This compound is a bifunctional molecule containing a Boc-protected amine and a primary amine. Its purification is a critical step to ensure the integrity and reactivity of subsequent synthetic transformations. The crude product, typically obtained after synthesis, may contain unreacted starting materials, byproducts, and residual reagents. The choice of purification method depends on the nature of the impurities, the desired final purity, and the scale of the operation. This document outlines three common and effective purification strategies.
Purification Techniques
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying crude this compound on a laboratory scale.[1] It is particularly effective for removing non-polar impurities and byproducts with different polarities from the target compound.
Principle: The separation is based on the differential partitioning of the components of the crude mixture between a stationary phase (typically silica gel) and a mobile phase. The polarity of the mobile phase is optimized to achieve the best separation.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate or methanol).[2] A common gradient for Boc-protected amines is a step or linear gradient of ethyl acetate in hexane. For more polar compounds, a mixture of dichloromethane and methanol can be used.[3]
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
DOT Script for Flash Chromatography Workflow:
Caption: Workflow for Flash Column Chromatography.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest purity, especially for small to medium scale preparations, preparative HPLC is the method of choice.[1] It offers superior resolution compared to flash chromatography.
Principle: Similar to flash chromatography, but utilizes smaller stationary phase particles and higher pressure, leading to higher separation efficiency. Reversed-phase chromatography on a C18 column is commonly used for Boc-protected amines.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent, typically a mixture of the initial mobile phase components (e.g., water/acetonitrile).[1]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase, often a mixture of water and acetonitrile, sometimes with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[1]
-
Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing organic solvent (e.g., acetonitrile) to elute the compound.[1]
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to the product peak.
-
Post-Purification Workup: Combine the pure fractions. If TFA was used, it may need to be removed by neutralization and extraction or by lyophilization.
-
Solvent Evaporation: Remove the solvents under reduced pressure to yield the highly pure product.
Caption: Workflow for Liquid-Liquid Extraction.
Data Presentation
The following table summarizes the expected outcomes for each purification technique. The values are typical for the purification of Boc-protected amines and may vary depending on the specific impurities present in the crude material.
| Technique | Typical Purity | Typical Yield | Scale | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 60-90% | mg to multi-gram | Fast, cost-effective, good for moderate purity. [1] | Moderate resolution, solvent consumption. |
| Preparative HPLC | >99% | 50-80% | µg to gram | High resolution, excellent purity. [1] | Expensive, slower, requires specialized equipment. [1] |
| Liquid-Liquid Extraction | 80-95% | 70-95% | Gram to kilogram | Simple, fast, scalable, good for initial cleanup. | Lower resolution, may not remove all impurities. |
Conclusion
The purification of crude this compound can be effectively achieved using several standard laboratory techniques. Flash column chromatography offers a balance of speed, cost, and efficiency for most laboratory applications. For instances requiring the highest purity, preparative HPLC is the recommended method. Liquid-liquid extraction serves as an excellent initial purification step, particularly for large-scale operations, to remove ionic impurities. The selection of the most suitable method should be guided by the desired final purity, the scale of the purification, and the available resources.
References
Application Notes and Protocols: Reactions of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate at its primary amine functionality. This versatile building block is frequently utilized in medicinal chemistry and drug discovery programs for the synthesis of compound libraries targeting a wide range of biological targets. The protocols outlined below describe common electrophilic substitution reactions, including acylation, sulfonylation, urea formation, alkylation, and reductive amination.
Introduction
This compound possesses a primary aliphatic amine that serves as a key nucleophilic handle for the introduction of diverse chemical moieties. The Boc-protected aniline nitrogen allows for selective reaction at the more nucleophilic ethylamine side chain. The subsequent products can be readily deprotected under acidic conditions to yield the corresponding primary anilines, which can undergo further functionalization, or be used as final compounds.
General Experimental Considerations
Materials: this compound and all electrophiles should be of high purity. Anhydrous solvents should be used for reactions sensitive to moisture, such as those involving acyl chlorides, sulfonyl chlorides, and isocyanates.
Reaction Monitoring: Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
Purification: Purification of the final products is typically achieved by column chromatography on silica gel, recrystallization, or preparative High-Performance Liquid Chromatography (HPLC).
Characterization: The structure and purity of all synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reaction with Electrophiles: Summary of Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the reaction of this compound with various classes of electrophiles. These are generalized conditions and may require optimization for specific substrates.
| Reaction Type | Electrophile | Reagents/Conditions | Typical Yield (%) |
| Acylation | Carboxylic Acid | EDCI, HOBt, DIPEA, DCM, rt, 12-24 h | 70-95% |
| Acyl Chloride | Et₃N or Pyridine, DCM, 0 °C to rt, 1-4 h | 80-98% | |
| Sulfonylation | Sulfonyl Chloride | Pyridine or Et₃N, DCM, 0 °C to rt, 2-6 h | 85-95% |
| Urea Formation | Isocyanate | Anhydrous THF or DCM, rt, 2-8 h | 90-99% |
| Alkylation | Alkyl Halide | K₂CO₃ or Cs₂CO₃, DMF or ACN, rt to 60 °C, 12-24 h | 60-85% |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ or NaBH₃CN, DCE or MeOH, rt, 4-24 h | 65-90% |
Experimental Protocols
Acylation (Amide Bond Formation) with a Carboxylic Acid
This protocol describes the formation of an amide bond between the primary amine of this compound and a carboxylic acid using common coupling agents.
Protocol:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
This compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are added sequentially.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Enantioselective Synthesis of (S)-tert-Butyl (3-(1-aminoethyl)phenyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a valuable chiral building block in pharmaceutical development. The described synthetic route is a robust multi-step process commencing with the commercially available 3-aminoacetophenone. Key transformations include a chemoselective N-Boc protection, a highly enantioselective catalytic transfer hydrogenation of the ketone functionality, and a stereoretentive conversion of the resulting chiral alcohol to the desired primary amine. This guide offers comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow to ensure reproducibility and facilitate adoption in a research and development setting.
Introduction
Chiral amines are integral components of numerous active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines is often critical for their pharmacological activity and safety profile. (S)-tert-Butyl (3-(1-aminoethyl)phenyl)carbamate serves as a key intermediate in the synthesis of various therapeutic agents. Its structure combines a chiral ethylamine moiety with a Boc-protected aniline, making it a versatile synthon for further molecular elaboration. The protocols detailed herein describe an efficient and scalable pathway to access this compound in high enantiopurity.
Overall Synthetic Strategy
The enantioselective synthesis of the target compound is accomplished through a three-step sequence, as illustrated in the workflow diagram below. The process begins with the protection of the amino group of 3-aminoacetophenone, followed by an asymmetric reduction of the ketone, and concludes with the conversion of the resulting alcohol to the final amine product.
Figure 1. Experimental workflow for the synthesis of (S)-tert-Butyl (3-(1-aminoethyl)phenyl)carbamate.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (3-acetylphenyl)carbamate
This initial step involves the protection of the aniline nitrogen of 3-aminoacetophenone with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent interference of the free amine in the subsequent catalytic reduction step.
Materials:
-
3-Aminoacetophenone
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 3-aminoacetophenone (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (3-acetylphenyl)carbamate as a solid.
| Parameter | Value |
| Molar Ratio (Substrate:(Boc)₂O) | 1 : 1.1 |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 90 - 95% |
Table 1. Reaction parameters for the synthesis of tert-Butyl (3-acetylphenyl)carbamate.
Step 2: Asymmetric Transfer Hydrogenation of tert-Butyl (3-acetylphenyl)carbamate
This key step establishes the chirality of the molecule through the enantioselective reduction of the ketone to the corresponding (S)-alcohol using a chiral ruthenium catalyst.
Materials:
-
tert-Butyl (3-acetylphenyl)carbamate
-
(R,R)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine Ru(II) complex
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Acetonitrile, anhydrous
Procedure:
-
In an inert atmosphere glovebox, charge a reaction vessel with tert-butyl (3-acetylphenyl)carbamate (1.0 eq) and the chiral Ru(II) catalyst (0.01 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Add the formic acid/triethylamine azeotrope (5.0 eq) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 40°C for 24 hours.
-
Monitor the conversion by HPLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-tert-butyl (3-(1-hydroxyethyl)phenyl)carbamate.
| Parameter | Value |
| Substrate/Catalyst Ratio | 100 : 1 |
| Hydrogen Source | HCOOH/NEt₃ (5:2) |
| Solvent | Acetonitrile |
| Reaction Temperature | 40°C |
| Reaction Time | 24 hours |
| Typical Yield | >95% |
| Enantiomeric Excess (e.e.) | >98% |
Table 2. Reaction parameters for the asymmetric transfer hydrogenation.
Step 3: Stereoretentive Conversion of Alcohol to Amine
The final step involves the conversion of the chiral alcohol to the primary amine with retention of configuration. This is achieved via an azide intermediate.
Materials:
-
(S)-tert-Butyl (3-(1-hydroxyethyl)phenyl)carbamate
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Toluene, anhydrous
-
Triphenylphosphine (PPh₃)
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
Azide Formation:
-
Dissolve (S)-tert-butyl (3-(1-hydroxyethyl)phenyl)carbamate (1.0 eq) in anhydrous toluene.
-
Add DBU (1.5 eq) followed by the dropwise addition of DPPA (1.2 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude azide is used in the next step without further purification.
-
-
Staudinger Reduction:
-
Dissolve the crude azide in a mixture of THF and water (e.g., 9:1 v/v).
-
Add triphenylphosphine (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dilute the residue with ethyl acetate and wash with 1 M HCl.
-
Basify the aqueous layer with 2 M NaOH and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-tert-butyl (3-(1-aminoethyl)phenyl)carbamate.
-
| Parameter | Value |
| Azide Formation | |
| Molar Ratio (Alcohol:DPPA:DBU) | 1 : 1.2 : 1.5 |
| Solvent | Toluene |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 16 hours |
| Staudinger Reduction | |
| Molar Ratio (Azide:PPh₃) | 1 : 1.5 |
| Solvent | THF/Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Typical Overall Yield (from alcohol) | 70 - 80% |
Table 3. Reaction parameters for the alcohol to amine conversion.
Chiral Analysis
The enantiomeric excess of the final product, (S)-tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, is determined by chiral High-Performance Liquid Chromatography (HPLC).
HPLC Method:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A suitable mixture of heptane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
The retention times of the (R) and (S) enantiomers should be determined using a racemic standard.
Signaling Pathways and Logical Relationships
The synthesis of the target molecule follows a logical progression of functional group transformations designed to introduce chirality and the desired amine functionality in a controlled manner. The signaling pathway, in this context, is the flow of chemical information from the achiral starting material to the final chiral product.
Figure 2. Logical relationship of the synthetic steps.
Conclusion
The protocols outlined in this document provide a reliable and efficient method for the enantioselective synthesis of (S)-tert-Butyl (3-(1-aminoethyl)phenyl)carbamate. The use of a well-defined chiral ruthenium catalyst in the key asymmetric transfer hydrogenation step ensures high enantioselectivity. The subsequent stereoretentive conversion of the alcohol to the amine proceeds with high fidelity, delivering the final product in good overall yield and excellent enantiomeric purity. These detailed application notes are intended to support researchers in the pharmaceutical and chemical industries in the preparation of this important chiral building block.
Application Notes and Protocols for the Synthesis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The described methodology follows a robust two-step synthetic sequence commencing with the commercially available 3-aminoacetophenone. The first step involves the selective N-protection of the aniline amino group using di-tert-butyl dicarbonate. The subsequent step elaborates the acetyl moiety into the target primary amine via a reductive amination reaction. This protocol is designed to be a reliable and scalable procedure for laboratory settings.
Introduction
The synthesis of specifically substituted aromatic amines is a cornerstone of medicinal chemistry and drug discovery. The title compound, this compound, possesses a versatile structure with a protected aniline and a primary aminoethyl side chain, making it a valuable building block for the elaboration of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for orthogonal chemical strategies.[1][2] This protocol details a practical and efficient synthesis from 3-aminoacetophenone.
Overall Reaction Scheme
The synthesis proceeds in two distinct steps:
-
Boc Protection: The selective protection of the aromatic amino group of 3-aminoacetophenone (1) with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl (3-acetylphenyl)carbamate (2).
-
Reductive Amination: The conversion of the ketone in intermediate 2 to a primary amine using ammonium acetate as the nitrogen source and sodium cyanoborohydride as the reducing agent, affording the final product, this compound (3).
Experimental Protocols
Step 1: Synthesis of tert-Butyl (3-acetylphenyl)carbamate (2)
This procedure outlines the selective N-Boc protection of the aniline functionality of 3-aminoacetophenone.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Aminoacetophenone (1) | C₈H₉NO | 135.16 | 5.00 g | 36.99 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 8.88 g | 40.69 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 1.63 g | 40.69 |
| Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - |
| Water | H₂O | 18.02 | 25 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-aminoacetophenone (5.00 g, 36.99 mmol) in 50 mL of dioxane.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.63 g, 40.69 mmol) in 25 mL of water.
-
Add the aqueous sodium hydroxide solution to the solution of 3-aminoacetophenone and stir vigorously at room temperature.
-
To this biphasic mixture, add a solution of di-tert-butyl dicarbonate (8.88 g, 40.69 mmol) in 25 mL of dioxane dropwise over 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and add 100 mL of ethyl acetate.
-
Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford tert-butyl (3-acetylphenyl)carbamate (2) as a solid.
Step 2: Synthesis of this compound (3)
This protocol describes the reductive amination of the ketone intermediate to the final primary amine.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl (3-acetylphenyl)carbamate (2) | C₁₃H₁₇NO₃ | 235.28 | 4.00 g | 17.00 |
| Ammonium acetate | CH₃COONH₄ | 77.08 | 13.10 g | 170.0 |
| Sodium cyanoborohydride (NaBH₃CN) | NaBH₃CN | 62.84 | 1.28 g | 20.40 |
| Methanol | CH₄O | 32.04 | 80 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃/H₂O | - | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add tert-butyl (3-acetylphenyl)carbamate (4.00 g, 17.00 mmol) and ammonium acetate (13.10 g, 170.0 mmol).
-
Add 80 mL of methanol to the flask and stir the mixture at room temperature until the solids are dissolved.
-
Carefully add sodium cyanoborohydride (1.28 g, 20.40 mmol) to the reaction mixture in portions over 15 minutes.[3] Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The reaction may generate small amounts of hydrogen cyanide gas, especially under acidic conditions.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound (3).
Data Presentation
Table 1: Summary of Reactants and Expected Product Yields
| Step | Starting Material | Reagents | Product | Expected Yield (%) | Physical Appearance |
| 1 | 3-Aminoacetophenone | Di-tert-butyl dicarbonate, NaOH | tert-Butyl (3-acetylphenyl)carbamate | 85-95 | White to off-white solid |
| 2 | tert-Butyl (3-acetylphenyl)carbamate | Ammonium acetate, Sodium cyanoborohydride | This compound | 60-75 | Pale yellow oil or solid |
Yields are estimates and may vary based on experimental conditions and purification efficiency.
Visualization of Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis, helping researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process. First, the aromatic amine of 3-aminoacetophenone is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. The resulting ketone, tert-butyl (3-acetylphenyl)carbamate, is then converted to the target primary amine via reductive amination.
Q2: Which reducing agents are suitable for the reductive amination step?
A2: Several reducing agents can be used, with the choice depending on the specific protocol (one-pot vs. stepwise). Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the imine intermediate over the ketone.[1][2] Sodium borohydride (NaBH₄) can also be used, but may require careful control of conditions to prevent reduction of the starting ketone.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a highly effective method for monitoring the reaction. By spotting the starting material, the reaction mixture, and a co-spot, you can track the disappearance of the starting ketone and the appearance of the product. Staining with ninhydrin can be useful for visualizing the primary amine product. For more detailed analysis, LC-MS can be used to confirm the mass of the product and intermediates.[4]
Q4: What are the typical yields for this synthesis?
A4: Yields can vary significantly based on the specific conditions, reagents, and purification methods used. Generally, the Boc-protection step proceeds in high yield (>90%). The reductive amination step is often the yield-limiting step, with reported yields ranging from moderate to good (50-85%). Low overall yield is often a cumulative problem, with potential losses at each step, including purification.[1]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Low or No Product Yield
Q1: My reductive amination yield is very low. What are the potential causes?
A1: Low yields in reductive amination can stem from several issues:
-
Inefficient Imine Formation: The formation of the imine intermediate is a crucial equilibrium-driven step.[5] Insufficient removal of water or sub-optimal pH can hinder its formation. Adding a catalytic amount of a weak acid, like acetic acid, can promote this step.[3]
-
Competing Ketone Reduction: The reducing agent may be reducing the starting ketone to an alcohol side-product (tert-butyl (3-(1-hydroxyethyl)phenyl)carbamate) before imine formation occurs.[1][2] This is more common with stronger, less selective reducing agents like NaBH₄.[3]
-
Reagent Decomposition: Ensure the quality and activity of your reducing agent. Borohydride reagents can degrade with improper storage.
-
Sub-optimal Stoichiometry: Using an excess of the amine source (e.g., ammonia or an ammonium salt) can help drive the equilibrium towards the desired product and minimize over-alkylation.[1]
Presence of Impurities and Side Reactions
Q2: I see an unexpected spot on my TLC plate. What are the common side products?
A2: The primary side products depend on the reaction step.
-
During Boc-Protection: Incomplete reaction will leave starting material (3-aminoacetophenone). Over-protection is less common but possible.
-
During Reductive Amination:
-
Alcohol Byproduct: The most common side product is the corresponding alcohol, tert-butyl (3-(1-hydroxyethyl)phenyl)carbamate, formed from the direct reduction of the ketone.[1]
-
Secondary Amine: If the newly formed primary amine reacts with another molecule of the starting ketone, a secondary amine byproduct can form. This is more likely if the primary amine is not used in excess.[1][6]
-
-
During Boc-Deprotection (if performed):
-
Alkylation: The tert-butyl cation generated during acidic deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites on the molecule.[7] The use of scavengers can mitigate this.
-
The table below summarizes common impurities and suggested solutions.
| Impurity/Side Product | Potential Cause | Suggested Solution |
| tert-butyl (3-(1-hydroxyethyl)phenyl)carbamate | Direct reduction of the ketone starting material. | Use a more imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][2] Alternatively, perform a stepwise reaction: form the imine first, then add the reducing agent.[1] |
| Secondary Amine (Over-alkylation) | The primary amine product reacts with the starting ketone. | Use a large excess of the ammonia source.[1] Control the stoichiometry of the reducing agent carefully. |
| Unreacted tert-butyl (3-acetylphenyl)carbamate | Incomplete reaction; inefficient imine formation or inactive reducing agent. | Add a catalytic amount of acetic acid.[3] Check the quality of the reducing agent. Allow for longer reaction times. |
| Deprotected Product (3-(1-aminoethyl)aniline) | Boc group is sensitive to strong acidic conditions. | Avoid strongly acidic conditions during workup or purification if the Boc group needs to be retained.[8][9] |
| tert-Butyl Alkylated Product | Side reaction during acidic Boc-deprotection. | Add a scavenger, such as triethylsilane or anisole, during the deprotection step.[7] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (3-acetylphenyl)carbamate
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base like triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly in the next step or purified further by recrystallization or column chromatography.
Protocol 2: Reductive Amination to form this compound
-
Reaction Setup: Dissolve tert-butyl (3-acetylphenyl)carbamate (1.0 eq) and a large excess of an ammonia source, such as ammonium acetate (e.g., 10 eq), in methanol (MeOH).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[4]
-
Reduction: Cool the mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction carefully by adding water. Adjust the pH to basic (pH > 10) with an aqueous NaOH solution. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
Visualized Workflows
Caption: General workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Boc Protection of 3-(1-aminoethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc protection of 3-(1-aminoethyl)aniline. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc protection of 3-(1-aminoethyl)aniline, a molecule containing both a primary aliphatic amine and a primary aromatic amine. The key challenge often lies in achieving selective protection of one amine over the other.
Issue 1: Low or No Reaction Conversion
-
Question: My Boc protection reaction with 3-(1-aminoethyl)aniline is showing little to no conversion of the starting material. What are the potential causes and solutions?
-
Answer: Low or no conversion in a Boc protection reaction can stem from several factors, particularly with a substrate like 3-(1-aminoethyl)aniline which has a less nucleophilic aromatic amine.[1][2]
-
Low Nucleophilicity of the Aromatic Amine: The aromatic amine in 3-(1-aminoethyl)aniline is significantly less nucleophilic than the aliphatic amine due to the electron-withdrawing nature of the benzene ring.[3][4] Standard reaction conditions may not be sufficient for the aromatic amine to react.[2]
-
Inappropriate Solvent: Poor solubility of the starting material can hinder the reaction.[1] While common solvents like THF, acetonitrile, and DCM are often used, exploring solvent systems that ensure complete dissolution is crucial.[5][6] For amines with poor solubility, aqueous mixtures (e.g., THF/water, acetone/water) can be effective.[1][5][7]
-
Insufficient Activation: The electrophilicity of di-tert-butyl dicarbonate (Boc₂O) may need to be enhanced, or the reaction may require more forcing conditions.
Recommended Solutions:
Parameter Recommendation Rationale Temperature Increase the reaction temperature, for example, to 40°C.[1][6][8] Increases the reaction rate, which is particularly helpful for less reactive amines.[6] Catalyst Add a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][5] DMAP is a highly effective nucleophilic catalyst that accelerates the reaction, especially for weakly nucleophilic anilines.[5] Solvent Consider using alcoholic solvents like methanol, which have been shown to enhance the rate of Boc protection for aromatic amines.[2] Alcoholic solvents can stabilize the transition state, thereby increasing the reaction rate.[2] pH (for selective aromatic amine protection) Perform the reaction under acidic conditions (e.g., 10% aqueous acetic acid in 1,4-dioxane at pH 4.5).[4] At this pH, the more basic aliphatic amine is protonated and thus non-nucleophilic, allowing for selective protection of the aromatic amine.[3][4] -
Issue 2: Formation of Multiple Products (Di-protection and Regioisomers)
-
Question: I am observing the formation of multiple products, including the di-Boc protected compound and both mono-Boc isomers. How can I improve the selectivity?
-
Answer: The presence of two primary amine groups with different reactivities in 3-(1-aminoethyl)aniline makes the formation of multiple products a common issue.
-
Di-Boc Protection: The formation of the di-Boc product occurs when both the aliphatic and aromatic amines react with Boc₂O. This is more likely with an excess of Boc₂O and prolonged reaction times.[5]
-
Lack of Regioselectivity: The aliphatic amine is more nucleophilic and will generally react faster under neutral or basic conditions.[2][3] To selectively protect the aromatic amine, the reactivity of the aliphatic amine must be suppressed.
Recommended Solutions for Selectivity:
Desired Product Recommended Strategy Rationale N-Boc-(3-(1-aminoethyl)aniline) (Aromatic Amine Protected) Utilize acidic conditions (pH 4.5) with a solvent system like 10% aqueous acetic acid in 1,4-dioxane.[4] The aliphatic amine (pKa ~9-10) will be protonated and non-nucleophilic, while the less basic aromatic amine (pKa ~4-5) remains sufficiently nucleophilic to react with Boc₂O.[3][4] 3-(1-(N-Boc-amino)ethyl)aniline (Aliphatic Amine Protected) Employ standard neutral or basic conditions at a low temperature (e.g., 0°C to room temperature) with a controlled amount of Boc₂O (1.0-1.1 equivalents). The more nucleophilic aliphatic amine will react preferentially. Low temperatures and controlled stoichiometry will minimize di-protection. Minimizing Di-protection Use a stoichiometric amount of Boc₂O (1.0-1.2 equivalents).[5] Avoid excessive reaction times and monitor the reaction closely by TLC or LC-MS.[1] This limits the availability of the protecting group for a second reaction. -
Issue 3: Difficult Product Purification
-
Question: The purification of my desired mono-Boc protected product is challenging due to the presence of starting material and other byproducts. What workup and purification strategies are recommended?
-
Answer: A proper workup procedure is critical for simplifying purification.
-
Quenching: If an excess of Boc₂O was used, it should be quenched to prevent complications during workup and purification.
-
Extraction: A standard aqueous workup is typically employed to remove water-soluble byproducts and unreacted reagents.
-
Chromatography: Column chromatography is often necessary to separate the desired product from the starting material, the other regioisomer, and any di-protected byproduct.[1]
Recommended Workup and Purification Protocol:
-
Quench: Add a small amount of a nucleophilic amine (e.g., N,N-dimethylethylenediamine) or water to quench any unreacted Boc₂O.[1]
-
Solvent Removal: Remove the organic solvent under reduced pressure.[1]
-
Extraction: Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[1][9]
-
Purification: Purify the crude product by column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the desired isomer.
-
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for the Boc protection of 3-(1-aminoethyl)aniline?
A1: A base is not always strictly required. The tert-butoxide generated as a byproduct of the reaction is basic enough to deprotonate the amine.[5] However, for less nucleophilic amines like the aromatic amine in your substrate, a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is often used to accelerate the reaction.[5][9] In the case of selective protection of the aromatic amine under acidic conditions, a base is not used.[4]
Q2: What is the role of DMAP, and should I use it?
A2: 4-Dimethylaminopyridine (DMAP) is a potent nucleophilic catalyst that significantly speeds up the Boc protection, especially for weakly nucleophilic anilines.[5] It reacts with Boc anhydride to form a more reactive intermediate.[5] However, using DMAP can also increase the risk of side reactions, including di-Boc protection.[5] It is recommended to use it in catalytic amounts (e.g., 0.05-0.1 equivalents) if the reaction is sluggish.
Q3: What are the common side reactions to be aware of?
A3: Besides di-protection, other potential side reactions include the formation of urea derivatives from an isocyanate intermediate, which can be more prevalent at higher temperatures.[5] If your substrate has other nucleophilic groups (which 3-(1-aminoethyl)aniline does not), they could also react with Boc₂O.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] This will help you determine when the starting material has been consumed and prevent the formation of byproducts due to prolonged reaction times.
Experimental Protocols
Protocol 1: Selective Boc Protection of the Aromatic Amine
This protocol is adapted from procedures for the selective protection of aromatic amines in the presence of aliphatic amines.[4]
-
Dissolution: Dissolve 3-(1-aminoethyl)aniline (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous acetic acid. The pH of the solution should be approximately 4.5.
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Neutralize the reaction mixture with a mild base (e.g., saturated aqueous NaHCO₃). Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volume).
-
Isolation: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Boc Protection (Likely to Favor the Aliphatic Amine)
This is a general protocol for Boc protection under basic conditions.[5][9]
-
Dissolution: Dissolve 3-(1-aminoethyl)aniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.1-0.5 M).[1]
-
Base Addition: Add triethylamine (TEA, 1.1-1.5 eq).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution, either as a solid or dissolved in the same solvent.
-
Reaction: Stir the reaction mixture, allowing it to slowly warm to room temperature over a few hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.[5]
-
Workup and Purification: Follow the workup and purification steps outlined in the "Difficult Product Purification" section above.
Data Presentation
Table 1: Summary of Reaction Parameters for Boc Protection
| Parameter | General Range | Considerations for 3-(1-aminoethyl)aniline |
| Boc₂O (eq) | 1.0 - 1.5[5][9] | Use closer to 1.1 eq to minimize di-protection. |
| Base (eq) | 1.1 - 3.0 (e.g., TEA)[5][9] | Use if targeting the aliphatic amine or if the reaction is slow under neutral conditions. Omit for selective aromatic protection. |
| Solvent | THF, DCM, ACN, MeOH, Dioxane/H₂O[1][6][9] | Dioxane/aq. Acetic Acid for selective aromatic protection.[4] THF or DCM for aliphatic protection. |
| Temperature | 0°C to 40°C[1][8][9] | Start at 0°C for aliphatic protection to improve selectivity. Use room temperature or gentle heating for aromatic protection. |
| Reaction Time | 1 - 24 hours[1][5] | Highly dependent on substrate and conditions. Monitor by TLC/LC-MS. |
Visualizations
Caption: General experimental workflow for the Boc protection of an amine.
Caption: Troubleshooting workflow for Boc protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
Stability and storage conditions for tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
Technical Support Center: tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] To prevent degradation from atmospheric components, long-term storage under an inert atmosphere is advisable. It is also recommended to keep the compound in a dark place to protect it from light.
Q2: At what temperature should I store the compound?
While some suppliers suggest room temperature storage, it is crucial to avoid prolonged exposure to high temperatures.[2] The tert-butyl carbamate (Boc) protecting group is known to be thermally unstable at temperatures exceeding 85-90°C over extended periods.[3] For long-term stability, refrigeration is a safer option.
Q3: Is this compound sensitive to air or moisture?
Yes, carbamates can be susceptible to degradation in the presence of moisture, and some may react with carbon dioxide from the air during long-term storage.[3][4] Therefore, it is critical to keep the container tightly sealed.
Q4: What are the primary degradation pathways for this compound?
The main points of instability are the carbamate and the Boc protecting group. The carbamate functional group can undergo hydrolysis of the ester linkage.[5] The Boc group is particularly sensitive to acidic conditions and can be cleaved, exposing the amine.[3]
Q5: I observed a change in the appearance of the material. What should I do?
A change in color or physical state may indicate degradation. It is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC or NMR, before proceeding with your experiment. Refer to the troubleshooting guide below for a systematic approach.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place; Room temperature for short-term.[1][2] | Avoids thermal degradation of the Boc group.[3] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen).[2] | Prevents reaction with atmospheric CO2 and moisture.[3] |
| Light | Keep in a dark place.[2] | Protects against potential light-induced degradation. |
| Container | Tightly closed container.[1] | Prevents exposure to air and moisture. |
Troubleshooting Guide
If you encounter unexpected results or suspect compound instability, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol: Accelerated Stability Study
This protocol outlines a method to assess the stability of this compound under stressed conditions.
-
Sample Preparation:
-
Accurately weigh 5 mg of the compound into four separate, labeled amber glass vials.
-
Create the following conditions (one vial per condition):
-
Control: Store at -20°C under an inert atmosphere.
-
Heat: Store at 40°C in an oven.
-
Light: Store at room temperature exposed to ambient laboratory light.
-
Acidic: Dissolve in a solution with a pH of 4 (e.g., acetate buffer) and store at room temperature.
-
-
-
Time Points:
-
Analyze the samples at T=0, T=24 hours, T=72 hours, and T=1 week.
-
-
Analysis:
-
At each time point, dissolve the solid samples (or take an aliquot of the solution) in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Monitor the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 control.
-
A significant decrease in the parent peak area or the emergence of new peaks indicates degradation under that specific condition.
-
Chemical Structure and Potential Degradation Sites
Caption: Key sites of potential degradation.
References
- 1. [1-(3-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER - Safety Data Sheet [chemicalbook.com]
- 2. 68621-88-5|tert-Butyl (3-aminophenyl)carbamate|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
Identifying and removing impurities from tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
Welcome to the technical support center for tert-Butyl (3-(1-aminoethyl)phenyl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a synthesis of this compound?
A1: The common impurities largely depend on the synthetic route employed. Two prevalent methods for synthesizing this compound are:
-
Reductive amination of tert-butyl (3-acetylphenyl)carbamate: This route can lead to impurities such as the starting ketone and the corresponding alcohol byproduct from the reduction of the ketone.
-
Boc-protection of 3-(1-aminoethyl)aniline: This method may result in unreacted starting diamine and the formation of a di-Boc protected byproduct.
In both cases, residual solvents and reagents from the workup and purification steps can also be present.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process, particularly during column chromatography. For visualization, a ninhydrin stain is highly recommended. Ninhydrin reacts with the free primary amine of the starting material (in the case of Boc-protection) and the desired product, typically appearing as a colored spot upon gentle heating. The different components can be distinguished by their retention factor (Rf) values.
Q3: What analytical techniques are recommended for assessing the final purity of the compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main product and non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile gradient is a common setup.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the desired product and can help identify and quantify impurities. The presence of a singlet at approximately 1.5 ppm in the ¹H NMR spectrum is characteristic of the tert-butyl group of the Boc protecting group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
Troubleshooting Guides
Problem 1: Presence of Starting Material in the Purified Product
Scenario: After purification by column chromatography, TLC or HPLC analysis indicates the presence of the starting material (either tert-butyl (3-acetylphenyl)carbamate or 3-(1-aminoethyl)aniline).
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC before workup. If necessary, increase the reaction time or the equivalents of the limiting reagent. |
| Co-elution during Chromatography | Optimize the mobile phase for better separation. A shallower gradient or an isocratic elution with a different solvent system may be required. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
Problem 2: Presence of Di-Boc Protected Byproduct
Scenario: When synthesizing from 3-(1-aminoethyl)aniline, a significant amount of the di-Boc protected byproduct is observed.
Possible Causes & Solutions:
| Cause | Solution |
| Excess Di-tert-butyl dicarbonate (Boc₂O) | Carefully control the stoichiometry of Boc₂O. Using 1.0-1.1 equivalents is often sufficient for mono-protection. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely by TLC and stop it once the starting material is consumed to minimize the formation of the di-Boc byproduct. |
| Inefficient Purification | The di-Boc byproduct is less polar than the desired mono-Boc product. Increasing the polarity of the mobile phase during column chromatography will help to separate the desired product from the less polar di-Boc impurity. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound. Optimization of the mobile phase may be necessary based on the specific impurity profile.
-
Slurry Preparation: For each gram of crude product, prepare a slurry of 30-50 g of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 100% hexanes or a high hexanes/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a chromatography column and use gentle air pressure to pack the silica gel bed evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel.
-
Elution: Begin elution with a non-polar mobile phase (e.g., ethyl acetate/hexanes 1:9) and gradually increase the polarity (e.g., to 1:1 or by adding methanol to dichloromethane).
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC using a suitable developing solvent and ninhydrin staining for visualization.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Typical Mobile Phase Systems for Column Chromatography:
| Mobile Phase System | Gradient/Isocratic | Typical Application |
| Ethyl Acetate / Hexanes | Gradient or Isocratic | Good for separating compounds of moderate polarity. |
| Methanol / Dichloromethane | Gradient | Effective for eluting more polar compounds. Adding a small amount of triethylamine (0.1-1%) can improve peak shape for amines. |
Protocol 2: Purity Assessment by HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Visualizations
Caption: A generalized experimental workflow for the purification and analysis of this compound.
Caption: A logical flowchart for troubleshooting common impurity issues.
Technical Support Center: Synthesis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
This guide provides researchers, scientists, and drug development professionals with alternative synthetic routes for tert-butyl (3-(1-aminoethyl)phenyl)carbamate. It includes detailed experimental protocols, troubleshooting FAQs, and process workflows to address common challenges encountered during synthesis.
Route A: Reductive Amination of a Boc-Protected Ketone Precursor
This approach involves the initial protection of an aromatic amine, followed by the formation of the ethylamine side chain via reductive amination. This route is advantageous when the starting material, 3-aminoacetophenone, is readily available and when control over the introduction of the second amine group is critical.
Experimental Workflow: Route A
Caption: Synthetic workflow for Route A, proceeding via Boc protection followed by reductive amination.
Step 1: Synthesis of tert-Butyl (3-acetylphenyl)carbamate
Experimental Protocol
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Dissolve 3-aminoacetophenone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Add a base, for example, triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).[1]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Summary: Step 1
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 4-12 hours |
| Purity (post-purification) | >98% |
| Common Solvents | THF, DCM, Acetonitrile |
Step 2: Reductive Amination to form this compound
Experimental Protocol
-
Dissolve tert-butyl (3-acetylphenyl)carbamate (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
-
Quench the reaction by the slow addition of 1M HCl at 0 °C.
-
Adjust the pH to >10 with aqueous NaOH and extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product.
Data Summary: Step 2
| Parameter | Value |
| Typical Yield | 60-80% |
| Reaction Time | 12-24 hours |
| Purity (post-purification) | >97% |
| Reducing Agents | NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C |
Troubleshooting and FAQs: Route A
Q1: The Boc protection in Step 1 is incomplete, even after extended reaction times. What can I do?
A1: Incomplete reaction can be due to several factors:
-
Reagent Purity: Ensure the (Boc)₂O is fresh, as it can degrade over time.
-
Base Strength: While TEA is often sufficient, poorly nucleophilic anilines may require a stronger, non-nucleophilic base or the use of a catalyst like DMAP.[1][3]
-
Solvent: Ensure the solvent is anhydrous, as water can hydrolyze the (Boc)₂O.
Q2: I am seeing a significant amount of the alcohol byproduct (reduction of the ketone) during the reductive amination in Step 2. How can I prevent this?
A2: The formation of the alcohol byproduct indicates that the reduction of the ketone is competing with the reduction of the imine.
-
Use a selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for imines over ketones, especially under mildly acidic conditions which favor the protonated iminium ion.[2] Standard sodium borohydride (NaBH₄) is less selective and can readily reduce the ketone.[2]
-
Ensure imine formation: Allow sufficient time for the ketone and ammonia source to form the imine before adding the reducing agent. You can monitor imine formation via TLC or ¹H NMR.
Q3: The purification of the final amine product is difficult, and it seems to be contaminated with the intermediate imine.
A3: This indicates an incomplete reduction.
-
Increase Reducing Agent: Add a larger excess of the reducing agent (e.g., increase from 1.5 to 2.0 eq).
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration.
-
Acid Catalyst: Adding a small amount of a weak acid like acetic acid can catalyze imine formation and protonate the imine, making it more susceptible to reduction.[4]
-
Purification: If a small amount of imine persists, it can often be hydrolyzed back to the ketone during an acidic workup, which can then be more easily separated from the desired amine product by column chromatography.
Route B: Selective Boc Protection of a Diamine
This strategy involves the synthesis of the diamine intermediate first, followed by a selective protection of the more nucleophilic aromatic amine. This route can be more efficient if the diamine is readily available or if the selective protection step can be optimized to give a high yield.
Experimental Workflow: Route B
Caption: Synthetic workflow for Route B, utilizing a selective Boc protection of a diamine intermediate.
Step 1: Synthesis of 3-(1-Aminoethyl)aniline
This diamine is commercially available.[5][6] If a synthesis is required, a common route is the reduction of 3-nitroacetophenone oxime.
Step 2: Selective N-Boc Protection
Experimental Protocol
This protocol is adapted from methods for the selective protection of aromatic amines in the presence of aliphatic amines, which leverages the difference in their pKa values.[7]
-
Dissolve 3-(1-aminoethyl)aniline (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous acetic acid.
-
Adjust the pH of the solution to approximately 4.5 using acetic acid or a suitable buffer. At this pH, the more basic aliphatic amine is protonated and less reactive, while the aromatic amine is largely unprotonated.[7]
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) in 1,4-dioxane dropwise to the reaction mixture.
-
Stir at room temperature for 6-18 hours, monitoring for the formation of the mono-protected product by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a base such as saturated NaHCO₃ solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product via column chromatography to separate it from any unreacted starting material and di-Boc protected side product.
Data Summary: Step 2
| Parameter | Value |
| Typical Yield | 70-90% (of mono-protected product) |
| Reaction Time | 6-18 hours |
| Purity (post-purification) | >98% |
| Key Condition | pH control (around 4.5) |
Troubleshooting and FAQs: Route B
Q1: My selective Boc protection is yielding a significant amount of the di-protected byproduct. How can I improve selectivity?
A1: The formation of the di-Boc species is the primary challenge in this route.
-
Strict pH Control: The most critical factor is maintaining the pH around 4.5.[7] Use a pH meter for accurate monitoring and adjustment. At this pH, the aliphatic amine (pKa ~9-10) is protonated and deactivated, while the aromatic amine (pKa ~4-5) is available for reaction.
-
Stoichiometry: Use no more than 1.0 to 1.1 equivalents of (Boc)₂O. An excess will lead to the di-protected product.
-
Slow Addition: Add the (Boc)₂O solution slowly to maintain a low instantaneous concentration, which favors the more reactive site.
Q2: The reaction is very slow or stalls completely.
A2: This could be due to incorrect pH or reagent issues.
-
pH is too low: If the pH is too acidic (below 4), the aromatic amine will also become significantly protonated, reducing its nucleophilicity and slowing the reaction. Re-adjust the pH carefully.
-
Reagent Quality: Ensure the (Boc)₂O is of high quality.
Q3: How do I effectively separate the desired mono-Boc product from the starting diamine and the di-Boc byproduct?
A3: The polarity differences between these three compounds are usually sufficient for separation by silica gel column chromatography.
-
Starting Diamine: Highly polar, will have a low Rf value.
-
Mono-Boc Product: Moderately polar.
-
Di-Boc Product: Least polar, will have the highest Rf value. A solvent system such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes can typically achieve good separation.
Troubleshooting Decision Tree: Low Yield in Reductive Amination (Route A)
Caption: A decision tree for troubleshooting low yields in the reductive amination step (Route A, Step 2).
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. lookchem.com [lookchem.com]
- 6. chemscene.com [chemscene.com]
- 7. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
Technical Support Center: Synthesis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis.
Synthesis Overview
The synthesis of this compound can be approached via two primary routes, starting from either 3-nitroacetophenone or 3-aminoacetophenone. Both pathways converge on the intermediate 3-(1-aminoethyl)aniline, which is then selectively protected to yield the final product. Understanding the nuances of each step is critical for a successful synthesis.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Part 1: Synthesis of 3-(1-Aminoethyl)aniline
Question 1: I am starting from 3-nitroacetophenone. What is the best method to selectively reduce the nitro group without affecting the ketone?
Answer: Selective reduction of the nitro group in the presence of a ketone can be challenging. Catalytic hydrogenation is a common and effective method.
-
Recommended Method: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on titanium dioxide (Pt/TiO2) as a catalyst is highly selective for the reduction of the nitro group.[1] Pt/TiO2 has been reported to give excellent selectivity for the desired 3-aminoacetophenone.[1]
-
Alternative Method: Reduction using tin (Sn) in the presence of hydrochloric acid (HCl) is a classic method that is also selective for the nitro group.[2]
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of 3-aminoacetophenone | Incomplete reaction. | - Extend the reaction time and monitor by TLC. - Increase the hydrogen pressure or the amount of reducing agent. - Ensure the catalyst is active; use fresh catalyst if necessary. |
| Side product formation (e.g., reduction of the ketone). | - Optimize the reaction temperature; higher temperatures can lead to over-reduction. - Choose a more selective catalyst. | |
| Product loss during workup. | - Ensure complete extraction from the aqueous layer by performing multiple extractions. - Adjust the pH to ensure the amine is in its free base form for efficient extraction. |
| Presence of colored impurities | Formation of azo or azoxy compounds due to incomplete reduction. | - Ensure sufficient reducing agent and reaction time. - Maintain a consistently acidic environment during Sn/HCl reduction. |
Question 2: I am performing the reductive amination of 3-aminoacetophenone to get 3-(1-aminoethyl)aniline. The reaction is sluggish and gives a low yield. What can I do?
Answer: Reductive amination involves the formation of an imine followed by its reduction. Optimizing both steps is key.
-
Recommended Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used as they are mild and selectively reduce the imine in the presence of the ketone.[3]
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol. The use of an ammonium salt, such as ammonium acetate, provides the amine source and helps to maintain a suitable pH for imine formation.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Slow or incomplete reaction | Inefficient imine formation. | - Ensure the reaction medium is slightly acidic (pH ~5-6) to facilitate imine formation without protonating the amine nucleophile excessively. - Consider the use of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation. |
| Inactive reducing agent. | - Use fresh sodium cyanoborohydride or sodium triacetoxyborohydride. | |
| Formation of the corresponding alcohol | Reduction of the starting ketone. | - Use a milder reducing agent like NaBH3CN, which is less likely to reduce the ketone compared to NaBH4.[3] |
| Complex product mixture | Over-alkylation or side reactions. | - Control the stoichiometry of the reagents carefully. - Monitor the reaction closely by TLC to stop it once the starting material is consumed. |
Part 2: Selective Boc Protection of 3-(1-aminoethyl)aniline
Question 3: I am trying to protect the benzylic amine of 3-(1-aminoethyl)aniline with a Boc group, but I am getting a mixture of products, including protection at the aromatic amine and di-protection. How can I achieve selectivity?
Answer: Selective protection of the more nucleophilic benzylic (aliphatic) amine in the presence of the less nucleophilic aromatic amine is achievable by controlling the reaction conditions, particularly the pH. Aromatic amines are significantly less basic than aliphatic amines, a property that can be exploited for selective protection.[4]
-
Key Principle: At a controlled, slightly acidic pH, the more basic aliphatic amine will be protonated and thus less reactive towards (Boc)2O, allowing for the preferential protection of the neutral, less basic aromatic amine. Conversely, under basic conditions, both amines are deprotonated, but the aliphatic amine is significantly more nucleophilic and will react faster. For selective protection of the benzylic amine, careful control of stoichiometry and reaction time under basic conditions is necessary. A one-pot direct reductive amination of an aldehyde with a primary amine in the presence of (Boc)2O can also lead to the N-Boc protected secondary amine in high yield.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Di-Boc protected product is the major product | Reaction conditions are too harsh or the reaction was left for too long. | - Use a stoichiometric amount of (Boc)2O. - Monitor the reaction closely by TLC and stop it as soon as the mono-protected product is the major component. |
| Aromatic amine is protected instead of the benzylic amine | Incorrect pH of the reaction mixture. | - To favor protection of the benzylic amine, ensure the reaction is run under basic conditions (e.g., using a non-nucleophilic base like triethylamine or diisopropylethylamine). |
| Low yield of the desired mono-protected product | Incomplete reaction. | - Increase the reaction temperature moderately (e.g., to 40 °C).[5] - Ensure efficient stirring. |
| | Product loss during workup. | - During aqueous workup, be mindful of the product's solubility. - Use a suitable solvent for extraction. |
Quantitative Data Summary
| Step | Reaction | Reagents | Typical Yield | Reference |
| 1a | Nitro Reduction | H2, Pt/TiO2 | >99% selectivity | [1] |
| 1b | Reductive Amination | NH4OAc, NaBH3CN | Moderate to Good | [3] |
| 2 | Selective Boc Protection | (Boc)2O, Base | Good to Excellent | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3-aminoacetophenone from 3-nitroacetophenone [6]
-
In a suitable reaction vessel, dissolve 3-nitroacetophenone in absolute ethanol.
-
Add a catalytic amount of Raney nickel.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and heat to 50°C with vigorous stirring.
-
Monitor the reaction until hydrogen uptake ceases.
-
Cool the reaction, filter off the catalyst, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 3-(1-aminoethyl)aniline via Reductive Amination of 3-aminoacetophenone (General Procedure)
-
To a solution of 3-aminoacetophenone in methanol, add a stoichiometric excess of ammonium acetate.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of water and remove the methanol under reduced pressure.
-
Make the aqueous solution basic with NaOH and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Protocol 3: Selective Boc Protection of 3-(1-aminoethyl)aniline (General Procedure)[5]
-
Dissolve 3-(1-aminoethyl)aniline in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add 1.0 to 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)2O) and a base (e.g., 1.5 equivalents of triethylamine).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Logical Relationship for Selective Boc Protection
Caption: Control of pH dictates the selectivity of Boc protection.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 4. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. prepchem.com [prepchem.com]
How to prevent racemization during the synthesis of chiral tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
Welcome to the technical support center for the stereoselective synthesis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help prevent racemization and maintain the stereochemical integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to chiral this compound, and where is the highest risk of racemization?
A1: The most prevalent and effective method is the asymmetric reductive amination of the prochiral ketone, tert-Butyl (3-acetylphenyl)carbamate. The highest risk of racemization occurs during the reduction of the imine intermediate, where the new stereocenter is formed. The choice of catalyst, ligand, solvent, and temperature are all critical at this stage. A secondary risk of racemization exists for the final chiral amine product if it is subjected to harsh acidic or basic conditions, or high temperatures, during workup or purification.
Q2: I am observing low enantiomeric excess (ee) in my asymmetric reductive amination. What are the likely causes?
A2: Low enantiomeric excess can stem from several factors:
-
Suboptimal Catalyst/Ligand System: The chosen chiral catalyst and ligand may not be optimal for this specific substrate.
-
Incorrect Reaction Temperature: The reaction may be running at too high a temperature, which can decrease the enantioselectivity of the catalyst and promote racemization.
-
Inappropriate Solvent: The solvent plays a crucial role in the reaction kinetics and the stereochemical outcome.[1][2][3]
-
Presence of Impurities: Impurities in the starting material, solvent, or reagents can interfere with the catalyst's activity and selectivity.
-
Racemization of the Product: The chiral amine product may be racemizing under the reaction or workup conditions.
Q3: Can the Boc protection step cause racemization of my chiral amine?
A3: While the primary amine itself is relatively stable to racemization under standard Boc protection conditions, the use of a strong base in excess or elevated temperatures can potentially lead to epimerization, especially if there are acidic protons in the molecule that could be abstracted. It is crucial to use mild conditions for this step.
Q4: How can I accurately determine the enantiomeric excess of my product?
A4: The most reliable method for determining the enantiomeric excess of chiral amines is through chiral High-Performance Liquid Chromatography (HPLC).[4] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess in Asymmetric Reductive Amination
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst/Ligand | - Screen a variety of chiral ligands (e.g., BINAP, TsDPEN) and metal precursors (e.g., Ru, Rh, Ir). The optimal combination is substrate-dependent. - Ensure the catalyst and ligand are of high purity and handled under an inert atmosphere if they are air- or moisture-sensitive. |
| Suboptimal Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow the reaction rate, it often significantly improves enantioselectivity.[5] - Conduct a temperature optimization study to find the best balance between reaction time and enantiomeric excess. |
| Inappropriate Solvent Choice | - Experiment with different solvents. Protic solvents like methanol or ethanol are often effective for asymmetric transfer hydrogenation.[1][2] - Aprotic polar solvents may also be suitable depending on the specific catalytic system. A solvent screen is recommended.[1] |
| Incorrect Hydrogen Source/Pressure (for hydrogenation) | - If using H₂ gas, ensure the pressure is optimized. Higher pressures do not always lead to better results. - For asymmetric transfer hydrogenation, ensure the formic acid/triethylamine mixture is of high quality and used in the correct ratio. |
| Product Racemization | - Analyze the enantiomeric excess at different time points during the reaction to determine if the product is racemizing over time. - If racemization is observed, consider a milder workup procedure and avoid prolonged exposure to acidic or basic conditions. |
Issue 2: Racemization During Workup and Purification
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Harsh pH Conditions | - Avoid strong acids and bases during the workup. Use saturated aqueous sodium bicarbonate or ammonium chloride for pH adjustments. - If acidic or basic extraction is necessary, perform it quickly and at low temperatures. |
| Elevated Temperatures | - Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and a moderate bath temperature. - For purification by column chromatography, do not let the column run dry for extended periods, as this can generate heat. |
| Prolonged Storage | - Store the purified chiral amine in a cool, dark place, preferably under an inert atmosphere, to prevent slow racemization over time. |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of tert-Butyl (3-acetylphenyl)carbamate
This protocol is a general guideline and should be optimized for your specific laboratory conditions and catalyst system.
Materials:
-
tert-Butyl (3-acetylphenyl)carbamate
-
[RuCl₂(p-cymene)]₂ or a similar Ru(II), Rh(III), or Ir(III) precursor
-
Chiral ligand (e.g., (S,S)-TsDPEN)
-
Formic acid/Triethylamine (5:2 azeotropic mixture) as the hydrogen source
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the Ruthenium precursor (1 mol%) and the chiral ligand (2.2 mol%) to a dry reaction flask.
-
Add the anhydrous solvent and stir the mixture for 30 minutes to allow for catalyst formation.
-
Add the tert-Butyl (3-acetylphenyl)carbamate (1 equivalent) to the flask.
-
Add the formic acid/triethylamine mixture (2-5 equivalents).
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Boc Protection of Chiral 1-(3-aminophenyl)ethanamine without Racemization
Materials:
-
Chiral 1-(3-aminophenyl)ethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A mild base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the chiral 1-(3-aminophenyl)ethanamine (1 equivalent) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the mild base (1.1 equivalents).
-
Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography if necessary.
Visualizing the Workflow
Caption: A workflow for troubleshooting and preventing racemization.
Caption: Key steps in the asymmetric synthesis and points of racemization risk.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C–N bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate to achieve high purity. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Q1: My compound, this compound, is not dissolving in the chosen solvent.
A1: This indicates that the solvent is a poor solvent for your compound at the current temperature.
-
Solution: Try gently heating the mixture to increase solubility. If the compound still does not dissolve, you may need to select a more polar "good" solvent. Common "good" solvents for Boc-protected amines include ethyl acetate, ethanol, and dichloromethane.[1][2] It is crucial to dissolve the compound in a minimal amount of the hot solvent to ensure supersaturation upon cooling, which is necessary for crystallization.[1][3]
Q2: The compound "oiled out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the compound is highly impure, leading to a significant depression of its melting point.[4]
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent to decrease the saturation level.
-
Allow the solution to cool more slowly. Slow cooling encourages the formation of well-ordered crystals.
-
If using a binary solvent system, consider adding more of the "good" solvent in which the compound is more soluble.[4]
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.[4]
-
Q3: No crystals are forming even after the solution has cooled to room temperature.
A3: This suggests that the solution is not sufficiently supersaturated.
-
Possible Solutions:
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[4]
-
Increase Concentration: If the mother liquor is not disposed of, you can try boiling off some of the solvent to increase the concentration of the compound and then allow it to cool again.[4]
-
Cool Further: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
-
Add an Anti-solvent: If you are using a single solvent system, you can try slowly adding a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes slightly cloudy, then clarify with a few drops of the "good" solvent and allow it to cool.[1]
-
Q4: The purity of my recrystallized product is still low.
A4: This could be due to several factors, including the presence of impurities with similar solubility profiles or the trapping of impurities within the crystal lattice due to rapid crystallization.
-
Optimization Strategies:
-
Slow Down Crystallization: Ensure the solution cools slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities.[4]
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold "poor" solvent to remove any residual mother liquor containing impurities.[1]
-
Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Consider an Alternative Purification Method: If recrystallization fails to yield a high-purity product, other techniques like column chromatography might be more suitable.[3]
-
Frequently Asked Questions (FAQs)
Q5: What is a good starting solvent system for the recrystallization of this compound?
A5: For Boc-protected amines and carbamates, a binary solvent system is often a good starting point.[1] A common and effective system is a mixture of a "good" solvent, where the compound is soluble at higher temperatures, and a "poor" solvent (or anti-solvent), where the compound is less soluble. Based on compounds with similar functional groups, promising systems include:
It is recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific compound.
Q6: How do I choose the right solvent for recrystallization?
A6: The ideal recrystallization solvent should meet the following criteria:
-
The compound of interest should be highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3]
-
Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[3]
-
The solvent should not react with the compound being purified.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Q7: Can I use a single solvent for recrystallization?
A7: Yes, a single solvent can be used if you find one that meets the criteria of high solubility at high temperatures and low solubility at low temperatures for your compound. Some Boc-protected amino acids can be recrystallized from a single solvent like ethanol.[1]
Data Presentation
Table 1: Potential Recrystallization Solvent Systems for this compound
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Typical Ratio (Good:Poor) | Notes |
| Ethyl Acetate | Hexane or Heptane | Varies; add poor solvent until cloudy | A very common and effective system for Boc-protected compounds.[1] |
| Ethanol | Water | Varies; add water until cloudy | Suitable for more polar compounds.[1] |
| Dichloromethane | Hexane | Varies; add hexane until cloudy | Often used for less polar compounds. |
| Toluene | Methanol | Varies; add methanol until cloudy | Another potential combination to explore.[1] |
| Acetone | n-Hexane | Varies; add n-hexane until cloudy | A commonly employed solvent system for recrystallization.[5] |
Experimental Protocols
General Protocol for Recrystallization using a Binary Solvent System (e.g., Ethyl Acetate/Hexane)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate). Heat the mixture gently with stirring (e.g., on a hot plate) until the solid is completely dissolved.[1][3]
-
Addition of Anti-solvent: Once the solid is fully dissolved, slowly add the "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[1]
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.[1]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.[1]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Validation & Comparative
Navigating Amine Protection: A Comparative NMR Guide to tert-Butyl (3-(1-aminoethyl)phenyl)carbamate and Alternatives
For researchers and drug development professionals, the precise characterization of molecules is fundamental. The tert-butyloxycarbonyl (Boc) protecting group is a vital tool in synthetic chemistry, and its successful application, as in tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, requires rigorous analytical confirmation. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of this compound and its structural alternatives, supported by detailed experimental protocols and predicted data based on analogous compounds.
The Boc group offers a robust method for protecting primary and secondary amines, facilitating selective reactions at other molecular sites. Its removal under mild acidic conditions makes it a favored choice in multi-step syntheses. Verifying the successful and selective installation of the Boc group is critical, and NMR spectroscopy stands as the definitive, non-destructive technique for this purpose. This guide will delve into the ¹H and ¹³C NMR characteristics that define this compound and differentiate it from key alternatives.
Comparative NMR Data Analysis
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Alternative Compounds in CDCl₃.
| Compound | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Predicted) | -C(CH ₃)₃ | ~1.52 | s | 9H | - |
| -NH ₂ | ~1.6 (broad) | s | 2H | - | |
| -CH (NH₂)CH₃ | ~4.15 | q | 1H | ~6.7 | |
| -CH(NH₂)CH ₃ | ~1.40 | d | 3H | ~6.7 | |
| Ar-H | ~7.2-7.5 | m | 4H | - | |
| -NH -Boc | ~6.5 (broad) | s | 1H | - | |
| tert-butyl m-tolylcarbamate[1] | -C(CH ₃)₃ | 1.55 | s | 9H | - |
| -CH ₃ | 2.35 | s | 3H | - | |
| Ar-H | 7.28 | s | 1H | - | |
| Ar-H | 7.18 | d | 1H | 8.0 | |
| Ar-H | 7.13 | d | 1H | 8.0 | |
| Ar-H | 6.88 | d | 1H | 8.0 | |
| -NH -Boc | 6.53 (broad) | s | 1H | - | |
| tert-butyl (4-aminophenyl)carbamate | -C(CH ₃)₃ | 1.51 | s | 9H | - |
| -NH ₂ | 3.59 (broad) | s | 2H | - | |
| Ar-H | 7.18 | d | 2H | 8.5 | |
| Ar-H | 6.64 | d | 2H | 8.5 | |
| -NH -Boc | 6.27 (broad) | s | 1H | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Alternative Compounds in CDCl₃.
| Compound | Signal Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | -C (CH₃)₃ | ~28.4 |
| -C (CH₃)₃ | ~80.5 | |
| -C H(NH₂)CH₃ | ~51.0 | |
| -CH(NH₂) C H₃ | ~25.0 | |
| Ar-C | ~117-145 | |
| -C =O | ~153.0 | |
| tert-butyl m-tolylcarbamate[1] | -C (CH₃)₃ | 28.3 |
| -C (CH₃)₃ | 80.3 | |
| -C H₃ | 21.4 | |
| Ar-C | 115.6, 119.1, 123.8, 128.7, 138.2, 138.8 | |
| -C =O | 152.8 | |
| tert-butyl (4-aminophenyl)carbamate | -C (CH₃)₃ | 28.4 |
| -C (CH₃)₃ | 80.1 | |
| Ar-C | 115.3, 121.9, 130.9, 142.1 | |
| -C =O | 153.3 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed for the specific sample and solvent.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 16-64 scans are usually adequate for a sample of this concentration.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase and baseline corrections should be applied to the resulting spectrum.
-
The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
Visualizing the Molecular Structure and Analytical Workflow
To better understand the molecular structure and the process of its characterization, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Logical workflow for NMR characterization.
References
Comparative Analysis of Mass Spectrometry Techniques for tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
This guide provides a comparative overview of mass spectrometry (MS) based methods for the analysis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a compound relevant in pharmaceutical and chemical synthesis. The focus is on providing researchers, scientists, and drug development professionals with objective comparisons of performance and supporting experimental data to guide analytical method development.
Introduction
This compound is a bifunctional molecule containing a primary amine and a tert-butoxycarbonyl (Boc)-protected amine. Mass spectrometry is an essential tool for its characterization, offering high sensitivity and structural information. The choice of ionization technique and analytical platform can significantly impact the quality of data obtained. This guide compares Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative and complementary techniques.
Comparison of Analytical Methods
LC-MS is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered, although they may require derivatization.
Table 1: Comparison of Mass Spectrometry-Based Analytical Methods
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Information | Molecular weight confirmation, reaction monitoring, purity assessment, and structural elucidation through fragmentation.[1] | Structural elucidation and quantification, particularly for volatile compounds or after derivatization. |
| Sample Preparation | Simple dilution in a suitable solvent.[1] | Often requires derivatization to increase volatility and thermal stability. |
| Ionization Technique | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI), Chemical Ionization (CI). |
| Compound Suitability | Ideal for non-volatile, polar, and thermally labile molecules. | Suitable for volatile and thermally stable compounds. |
| Key Advantages | Broad applicability, soft ionization preserves the molecular ion. | Provides highly detailed fragmentation patterns for structural identification. |
| Key Limitations | Can suffer from matrix effects and ion suppression. | Not suitable for non-volatile or thermally unstable compounds without derivatization. |
Experimental Protocols
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general method for the analysis of this compound using a standard reverse-phase LC-MS system.
1. Sample Preparation:
-
Prepare a stock solution of the analyte in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.[1]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.[1]
2. LC-MS/MS System and Conditions: [1][2]
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[1]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive ion mode.
-
MS Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to observe fragmentation.
Expected Mass Spectrometry Results
The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns in mass spectrometry.[3][4] The primary fragmentation pathway involves the loss of the Boc group as isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a total neutral loss of 100 Da.[5]
Table 2: Predicted m/z Values for Key Ions of this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 251.17 | Protonated molecular ion. |
| [M-C₄H₈+H]⁺ | 195.11 | Loss of isobutylene from the Boc group. |
| [M-C₅H₈O₂+H]⁺ | 151.11 | Loss of the entire Boc group (isobutylene + CO₂). |
| [C₄H₉]⁺ | 57.07 | tert-Butyl cation.[4] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS analysis of this compound.
Caption: A generalized workflow for the LC-MS analysis of small molecules.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway for protonated this compound under collision-induced dissociation (CID).
Caption: Key fragmentation steps for the title compound.
References
A Researcher's Guide to the Infrared Spectrum of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
For researchers and professionals in drug development, the precise structural characterization of novel compounds is paramount. Tert-Butyl (3-(1-aminoethyl)phenyl)carbamate is a molecule of interest, and Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and powerful method for confirming its functional groups. This guide offers a detailed interpretation of the expected FTIR spectrum of this compound, a comparison with alternative analytical techniques, and a standardized experimental protocol.
The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in an FTIR spectrum: a primary amine (-NH₂), a secondary carbamate (-NHCOO-), an aromatic ring, and a tert-butyl group. Understanding the expected positions of these bands is crucial for accurate spectral interpretation.
Comparative Analysis of Expected FTIR Absorption Data
To predict the FTIR spectrum of this compound, a comparative analysis with related molecules is invaluable. The following table summarizes the expected absorption frequencies for the target molecule, drawing comparisons with simpler compounds containing similar functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comparison: Aniline (Aromatic Amine) (cm⁻¹) | Comparison: tert-Butyl Carbamate (cm⁻¹) |
| Primary Amine (-NH₂) & Secondary Carbamate (-NH-) | N-H Stretch | 3500-3200 (likely multiple bands) | ~3442, ~3360 (two bands for primary amine)[1] | ~3437, ~3336 (carbamate N-H) |
| Alkyl C-H | C-H Stretch | 2980-2850 | - | ~2980 |
| Carbamate (C=O) | C=O Stretch | 1730-1680 | N/A | ~1725 |
| Aromatic Ring | C=C Stretch | 1620-1580 & 1500-1450 | ~1619[1] | N/A |
| Primary Amine (-NH₂) & Secondary Carbamate (-NH-) | N-H Bend | 1650-1550 | ~1619[1] | ~1595 |
| tert-Butyl Group | C-H Bend (asymmetric & symmetric) | ~1470 & ~1365 | N/A | ~1455, ~1367 |
| Aromatic Amine & Carbamate | C-N Stretch | 1350-1200 | ~1281[1] | ~1250 |
| Aromatic Ring | C-H Out-of-Plane Bend | 900-675 | Multiple bands | N/A |
Note: The exact positions of the peaks can be influenced by the sample phase (solid or liquid) and the presence of hydrogen bonding.[2]
Comparison with Alternative Analytical Techniques
While FTIR is excellent for identifying functional groups, a comprehensive characterization of this compound often requires complementary techniques.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| FTIR Spectroscopy | Absorption of infrared radiation causes molecular vibrations. | Identification of functional groups. | Fast, non-destructive, versatile (solids, liquids, gases). | Provides limited information on the carbon-hydrogen framework and molecular connectivity. |
| NMR Spectroscopy (¹H, ¹³C) | Nuclear spin transitions in a magnetic field. | Detailed information on the molecular structure, including the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides a complete structural elucidation. | Slower analysis time, requires deuterated solvents, less sensitive than mass spectrometry. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural information. | High sensitivity, provides molecular formula. | Can be destructive, may not distinguish between isomers without tandem MS. |
Experimental Protocol: Acquiring an FTIR Spectrum using an ATR Accessory
This protocol describes a standard procedure for obtaining a high-quality FTIR spectrum of a solid or liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain the infrared spectrum of this compound for functional group analysis.
Materials:
-
FTIR Spectrometer with a diamond ATR accessory
-
Sample of this compound
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are co-added.
-
-
Sample Application:
-
Place a small amount of the this compound sample onto the center of the ATR crystal.
-
If the sample is a solid, apply the pressure arm to ensure good, uniform contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
After analysis, clean the ATR crystal and pressure arm tip thoroughly with isopropanol and a lint-free wipe to remove all traces of the sample.
-
Visualizing the Analysis Workflow and Molecular Structure
To further aid in the understanding of FTIR analysis, the following diagrams, generated using the DOT language, illustrate the logical workflow of spectral interpretation and the relationship between the functional groups of this compound and their expected spectral regions.
Caption: A flowchart illustrating the systematic workflow for FTIR spectral analysis.
Caption: Mapping of key functional groups to their expected FTIR spectral regions.
References
A Comparative Guide to Amine Protecting Groups: Featuring tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the selection of an appropriate amine protecting group is a critical decision that dictates the success of a synthetic strategy. This guide provides a detailed comparison of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate with three of the most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data. We will delve into the stability, deprotection conditions, and general applicability of these protecting groups, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key chemical transformations.
Overview of Amine Protecting Groups
Amine protecting groups are essential tools in multi-step synthesis, temporarily masking the reactivity of an amine functionality to prevent unwanted side reactions.[1] The ideal protecting group is easily introduced, stable under a variety of reaction conditions, and can be selectively removed under mild conditions that do not affect other functional groups.[1] The concept of "orthogonality," the ability to deprotect one group in the presence of others, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules.[2]
-
tert-Butoxycarbonyl (Boc): An acid-labile protecting group, it is widely used due to its stability in basic and nucleophilic conditions.[2][3]
-
Carboxybenzyl (Cbz or Z): Typically removed by catalytic hydrogenolysis, it is stable under acidic and basic conditions.[4][5]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group, its removal under mild basic conditions makes it orthogonal to both Boc and Cbz.[6]
This compound is a specific Boc-protected aromatic amine. While direct comparative studies on its performance as a protecting group are not extensively documented, its behavior can be largely inferred from the well-established chemistry of Boc-protected aromatic amines. The presence of the ethylamine side chain may influence its physicochemical properties, such as solubility, but the fundamental principles of its protection and deprotection chemistry remain consistent with the Boc group.
Quantitative Comparison of Protecting Groups
The selection of a protecting group is often guided by its stability under various chemical environments. The following tables summarize the key characteristics and stability profiles of Boc, Cbz, and Fmoc groups. The data for this compound is inferred from the general properties of Boc-protected aromatic amines.
Table 1: General Characteristics of Amine Protecting Groups
| Characteristic | This compound (inferred) | Boc | Cbz | Fmoc |
| Protecting Group | tert-Butoxycarbonyl | tert-Butoxycarbonyl | Carboxybenzyl | 9-Fluorenylmethyloxycarbonyl |
| Abbreviation | - | Boc | Cbz, Z | Fmoc |
| Lability | Acid-labile | Acid-labile | Hydrogenolysis | Base-labile |
| Typical Deprotection | Strong acids (TFA, HCl)[3] | Strong acids (TFA, HCl)[3] | H₂, Pd/C[4][5] | 20% Piperidine in DMF[6] |
| Byproducts | Isobutylene, CO₂ | Isobutylene, CO₂ | Toluene, CO₂ | Dibenzofulvene, Piperidine adduct |
Table 2: Stability of Amine Protecting Groups under Various Conditions
| Condition | This compound (inferred) | Boc | Cbz | Fmoc |
| Strong Acids (e.g., TFA, HCl) | Labile[3] | Labile[3] | Stable | Stable |
| Weak Acids (e.g., Acetic Acid) | Generally Stable | Generally Stable | Stable | Stable |
| Strong Bases (e.g., NaOH) | Stable | Stable | Stable | Labile[6] |
| Weak Bases (e.g., Piperidine) | Stable | Stable | Stable | Labile[6] |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Stable | Labile[4][5] | Stable |
| Nucleophiles | Stable | Stable | Stable | Stable |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application and removal of protecting groups. The following sections provide generalized protocols for the protection and deprotection of amines using Boc, Cbz, and Fmoc.
Protocol 1: Boc Protection of an Aromatic Amine
This protocol is a general procedure for the introduction of a Boc group to an aromatic amine, which would be applicable for the synthesis of this compound from 3-(1-aminoethyl)aniline.
Materials:
-
Aromatic amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve the aromatic amine and TEA in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[2]
Protocol 2: Acid-Catalyzed Deprotection of a Boc-Protected Amine
This is a standard procedure for the removal of a Boc group.
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (if using TFA)
Procedure using TFA:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution.
-
Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution).[3]
Procedure using HCl in Dioxane:
-
Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitor the reaction by TLC.
-
The deprotected amine hydrochloride salt often precipitates and can be collected by filtration.[3]
Protocol 3: Cbz Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Solvent (e.g., THF/water mixture)
Procedure:
-
Dissolve the amine in a mixture of THF and water.
-
Add NaHCO₃ to the solution.
-
Cool the mixture to 0 °C and add Cbz-Cl dropwise.
-
Stir the reaction at 0 °C for several hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.[5]
Protocol 4: Deprotection of a Cbz-Protected Amine via Hydrogenolysis
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas, typically via a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[4]
Protocol 5: Fmoc Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv)
-
Sodium carbonate or sodium bicarbonate
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
Dissolve the amine in an aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
Slowly add a solution of Fmoc-OSu in dioxane to the amine solution with vigorous stirring at 0-5°C.[6]
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.[6]
-
Monitor the reaction by TLC.
-
Work-up typically involves dilution with water, washing with a non-polar solvent to remove unreacted Fmoc-OSu, followed by acidification and extraction of the product.[6]
Protocol 6: Deprotection of an Fmoc-Protected Amine
This protocol is standard in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amine (resin-bound or in solution)
-
20% (v/v) solution of piperidine in Dimethylformamide (DMF)
Procedure:
-
Treat the Fmoc-protected amine with the 20% piperidine/DMF solution.
-
Agitate the mixture for a short period (e.g., 3 minutes), then drain.[6]
-
Add a fresh portion of the piperidine solution and continue agitation for another 10-15 minutes.[6]
-
Monitor the reaction by TLC or by UV spectroscopy of the filtrate (dibenzofulvene-piperidine adduct absorbs at ~301 nm).[7]
-
Upon completion, wash thoroughly with DMF to remove piperidine and the dibenzofulvene adduct.[6]
Visualizing the Chemistry
The following diagrams illustrate the fundamental protection and deprotection workflows and the orthogonal nature of these protecting groups.
References
A Comparative Guide to Amine Protection: tert-Butyl (3-(1-aminoethyl)phenyl)carbamate vs. Cbz-(3-(1-aminoethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of amine protecting groups is a critical determinant in the successful synthesis of complex molecules, particularly in the realms of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most ubiquitously employed protecting groups for amines. This guide provides a detailed comparison of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate and Cbz-(3-(1-aminoethyl)phenyl)carbamate, offering insights into their synthesis, stability, and strategic application, supported by generalized experimental protocols.
At a Glance: Key Physicochemical and Stability Differences
The primary distinction between the Boc and Cbz protecting groups lies in their lability under different chemical conditions, a property known as orthogonality. This allows for the selective removal of one group in the presence of the other, a crucial feature in multi-step synthetic sequences.
| Property | This compound (Boc-protected) | Cbz-(3-(1-aminoethyl)phenyl)carbamate (Cbz-protected) |
| Chemical Formula | C₁₄H₂₂N₂O₂ | C₁₇H₁₈N₂O₂ |
| Molecular Weight | 266.34 g/mol | 298.34 g/mol |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[1] | Labile to catalytic hydrogenolysis and strong acids.[1] |
| Cleavage Byproducts | Isobutylene and CO₂ | Toluene and CO₂ |
Synthetic Performance: A Comparative Overview
The protection of the amino group on the phenyl ring is anticipated to be the primary reaction for both reagents. The choice between Boc and Cbz protection will largely depend on the downstream synthetic steps and the presence of other functional groups in the molecule.
General Reaction Scheme:
Caption: General synthetic routes to Boc- and Cbz-protected (3-(1-aminoethyl)phenyl)carbamates.
| Parameter | This compound | Cbz-(3-(1-aminoethyl)phenyl)carbamate |
| Typical Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl Chloroformate (Cbz-Cl) |
| Common Conditions | Base (e.g., triethylamine, NaOH) in an organic solvent (e.g., THF, DCM) or aqueous media.[2] | Base (e.g., NaHCO₃, NaOH) in an organic solvent or aqueous media (Schotten-Baumann conditions).[3] |
| Anticipated Yield | Generally high (>90%).[4] | Generally high (>90%).[3] |
| Purification | Typically straightforward via extraction and/or silica gel chromatography.[4] | Often requires aqueous work-up to remove base and byproducts, followed by extraction and potentially chromatography.[3] |
Orthogonality in Synthetic Strategy
The key advantage of using Boc and Cbz protecting groups lies in their orthogonality, which allows for selective deprotection in a multi-step synthesis. This is particularly valuable in the synthesis of complex molecules with multiple functional groups.
Caption: Orthogonal deprotection strategies for Boc and Cbz groups.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and deprotection of the title compounds, based on standard procedures for the protection of anilines.
Synthesis of this compound
Experimental Protocol:
-
Reaction Setup: To a solution of 3-(1-aminoethyl)aniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base such as triethylamine (1.1-1.5 eq).
-
Addition of Reagent: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[4]
Synthesis of Cbz-(3-(1-aminoethyl)phenyl)carbamate
Experimental Protocol:
-
Reaction Setup: Dissolve 3-(1-aminoethyl)aniline (1.0 eq) in a mixture of an organic solvent (e.g., THF or diethyl ether) and an aqueous solution of a base such as sodium bicarbonate or sodium hydroxide.
-
Addition of Reagent: Cool the biphasic mixture to 0 °C with vigorous stirring and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.[3]
Deprotection Protocols
Workflow for Deprotection:
Caption: Deprotection workflows for Boc- and Cbz-protected amines.
Boc Deprotection Protocol:
-
Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.[1]
Cbz Deprotection Protocol:
-
Dissolve the Cbz-protected compound in a solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[1]
Conclusion
The choice between this compound and Cbz-(3-(1-aminoethyl)phenyl)carbamate as a protected intermediate is dictated by the overall synthetic strategy. The Boc group offers the advantage of facile removal under acidic conditions, which is often compatible with a wide range of functional groups. However, if the target molecule is acid-sensitive, the Cbz group provides a robust alternative, with its deprotection under mild, neutral conditions via catalytic hydrogenolysis. A thorough understanding of the stability and reactivity of all functional groups within the synthetic intermediates is paramount for making an informed decision between these two versatile protecting groups.
References
A Comparative Guide to HPLC and GC Methods for Purity Analysis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). tert-Butyl (3-(1-aminoethyl)phenyl)carbamate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity determination of this compound. While specific validated methods for this compound are not widely published, this document outlines robust methodologies adapted from structurally similar compounds, providing a strong starting point for method development and validation.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. It is widely used in the pharmaceutical industry for purity analysis, stability testing, and impurity profiling.[1] Gas Chromatography (GC), on the other hand, is ideal for the analysis of volatile and semi-volatile compounds, making it an excellent tool for identifying and quantifying residual solvents and other volatile impurities.[1] The choice between HPLC and GC will depend on the specific impurities that need to be quantified and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is generally suitable for the analysis of this compound due to its polarity. The following method is adapted from established procedures for similar carbamate compounds.[1][2]
Experimental Protocol: HPLC
A detailed experimental workflow for the HPLC analysis is presented below.
Caption: Workflow for HPLC Purity Analysis.
Data Presentation: HPLC Method Parameters
The following table summarizes the recommended HPLC parameters for the purity analysis of this compound.
| Parameter | Recommended Condition |
| Instrumentation | HPLC with UV Detector |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water |
Gas Chromatography (GC) Method
For the analysis of volatile and semi-volatile impurities, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective.[1] The tert-butyl group and the overall structure of the target molecule suggest sufficient volatility for GC analysis, especially for potential process-related impurities.
Experimental Protocol: GC
The following diagram illustrates the typical workflow for GC-based purity analysis.
Caption: Workflow for GC Purity Analysis.
Data Presentation: GC Method Parameters
The table below outlines the suggested GC parameters for analyzing this compound.
| Parameter | Recommended Condition |
| Instrumentation | Gas Chromatograph with FID or MS |
| Column | Low-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
| Injection Volume | 1 µL (Split or Splitless) |
| Sample Preparation | 1 mg/mL in a volatile solvent (e.g., Methanol, Dichloromethane) |
Comparison of HPLC and GC Methods
The selection of the primary analytical method for purity determination of this compound should be based on the intended purpose of the analysis.
| Feature | HPLC | GC |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[1] | Separation of volatile compounds based on boiling point and polarity.[1] |
| Applicability | Ideal for non-volatile impurities, isomers, and degradation products. | Best for volatile and semi-volatile impurities, including residual solvents. |
| Thermal Stability | Suitable for thermally labile compounds. | Requires the analyte to be thermally stable and volatile. |
| Detection | UV detection is common; MS can be coupled for identification. | FID provides universal detection for organic compounds; MS allows for definitive identification. |
| Sample Preparation | Simple dissolution and filtration. | Requires dissolution in a volatile solvent. |
| Potential Issues | Co-elution of impurities, choice of appropriate mobile phase. | Thermal degradation of the analyte, non-volatile impurities will not be detected. |
Conclusion
Both HPLC and GC are valuable techniques for assessing the purity of this compound. For a comprehensive purity profile, a combination of both methods is often recommended. HPLC serves as the primary tool for quantifying the main component and non-volatile impurities, while GC is essential for the detection and quantification of residual solvents and other volatile process-related impurities. The provided methodologies, adapted from closely related compounds, offer a robust framework for developing and validating specific analytical procedures tailored to the unique requirements of your drug development program. Further method validation in accordance with regulatory guidelines is crucial before implementation for routine quality control.
References
Lacking direct crystallographic data for tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, this guide provides a comparative analysis of structurally similar compounds featuring the core tert-butyl carbamate moiety. This comparison offers valuable insights into the conformational and structural characteristics imparted by this common protecting group.
Researchers and professionals in drug development often utilize the tert-butyloxycarbonyl (Boc) protecting group in synthetic chemistry. Understanding its influence on the three-dimensional structure of molecules is crucial for rational drug design. This guide compares the X-ray crystal structures of three related tert-butyl carbamate derivatives to infer potential structural features of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for three tert-butyl carbamate derivatives, providing a basis for structural comparison.
| Parameter | tert-Butyl N-Benzoyl-N-phenylcarbamate | tert-Butyl N-Acetyl-N-phenylcarbamate | tert-butyl (phenylsulfinyl)carbamate[1] |
| Chemical Formula | C₁₈H₁₉NO₃ | C₁₃H₁₇NO₃ | C₁₁H₁₅NO₃S[1] |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic[1] |
| Space Group | P2₁/c | Pbca | Pna2₁[1] |
| Unit Cell Dimensions | |||
| a (Å) | 20.978(4) | 10.158(3) | 9.5337(10)[1] |
| b (Å) | 16.511(3) | 8.871(3) | 10.7168(11)[1] |
| c (Å) | 7.971(2) | 28.523(6) | 11.5675(11)[1] |
| α (°) | 90 | 90 | 90 |
| β (°) | 96.81(2) | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2744.1(9) | 2571.1(1) | 1181.9(2)[1] |
| Z | 4 | 8 | 4[1] |
| R-factor | 0.0413 | 0.044 | 0.0252[1] |
Experimental Protocols
The determination of an X-ray crystal structure involves a standardized workflow, from crystal preparation to data analysis and structure refinement. The following protocol is a generalized representation based on common crystallographic practices.
Single-Crystal X-ray Diffraction: A General Protocol
-
Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvent systems include toluene-methanol or toluene-methanol-water mixtures. The process can take several days.
-
Data Collection : A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Data collection is typically performed at a controlled temperature, often cryogenic (e.g., 173 K), to minimize thermal vibrations.[1]
-
Data Reduction : The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. This step includes corrections for various experimental factors such as polarization, Lorentz factor, and absorption.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor.
Visualizations
The following diagrams illustrate the general workflow for X-ray crystallography and a conceptual comparison of the studied molecules.
References
A Comparative Study on the Reactivity of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of tert-butyl (3-(1-aminoethyl)phenyl)carbamate and its analogs. Understanding the reactivity of these compounds is crucial for their application in drug development and as chemical probes, where stability and the propensity to react with biological nucleophiles are key determinants of efficacy and safety. This document summarizes the expected reactivity based on established principles of carbamate chemistry, details relevant experimental protocols for assessing reactivity, and provides visualizations to illustrate key concepts.
Introduction
This compound is a molecule of interest in medicinal chemistry due to its structural motifs. The carbamate functional group can act as a protecting group for the aniline nitrogen, influencing the molecule's overall properties. The reactivity of the carbamate, particularly its susceptibility to hydrolysis and reaction with nucleophiles, is a critical parameter. This guide explores how substitutions on the phenyl ring and modifications to the aminoethyl side chain are predicted to alter the reactivity of the parent molecule.
The reactivity of carbamates is influenced by several factors, including the electronic nature of the substituents on both the nitrogen and the oxygen atoms, as well as steric hindrance around the carbonyl group. For N-aryl carbamates, the hydrolysis mechanism can proceed through an elimination-addition pathway involving an isocyanate intermediate. The rate of this process is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups on the phenyl ring are generally expected to increase the reactivity of the carbamate by stabilizing the anionic intermediate in the elimination step.[1][2]
Comparative Reactivity Analysis
Table 1: Predicted Relative Reactivity of this compound Analogs
| Analog | Substituent (X) | Predicted Relative Rate of Hydrolysis (pH > 7) | Predicted Relative Rate of Aminolysis | Rationale |
| Parent | H | 1.0 | 1.0 | Baseline for comparison. |
| Analog 1 | 4-NO₂ | > 1.0 | > 1.0 | The strongly electron-withdrawing nitro group will stabilize the negative charge on the nitrogen in the E1cB transition state, increasing the rate of isocyanate formation.[1][3] |
| Analog 2 | 4-Cl | > 1.0 | > 1.0 | The electron-withdrawing chloro group will increase the acidity of the N-H proton and stabilize the anionic intermediate, leading to a faster reaction rate.[3] |
| Analog 3 | 4-OCH₃ | < 1.0 | < 1.0 | The electron-donating methoxy group will destabilize the anionic intermediate, decreasing the rate of carbamate cleavage. |
| Analog 4 | 2-CH₃ | < 1.0 | < 1.0 | The ortho-methyl group will introduce steric hindrance, potentially slowing down the approach of both hydroxide and amine nucleophiles to the carbamate.[4][5] |
| Analog 5 | N-Methyl | Slower | Slower | N-alkylation prevents the E1cB mechanism that proceeds through an isocyanate intermediate. The reaction would likely proceed through a slower, direct nucleophilic attack (BAc2) on the carbonyl carbon.[6][7] |
Experimental Protocols
To empirically determine the relative reactivity of these analogs, the following experimental protocols are proposed.
Protocol 1: Determination of Hydrolysis Rate
Objective: To quantify the rate of hydrolysis of carbamate analogs under basic conditions.
Materials:
-
This compound analog of interest
-
Buffer solution (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Acetonitrile or other suitable co-solvent to ensure solubility
-
High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the carbamate analog in acetonitrile.
-
Initiate the hydrolysis reaction by diluting an aliquot of the stock solution into the pre-warmed buffer solution at a defined temperature (e.g., 37 °C) to a final concentration of 100 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of a suitable quenching solution (e.g., 0.1 M HCl in acetonitrile).
-
Analyze the quenched samples by reverse-phase HPLC to quantify the disappearance of the carbamate peak and the appearance of the corresponding aniline product peak.
-
Plot the concentration of the carbamate analog versus time and fit the data to a first-order decay model to determine the observed rate constant (kobs).
-
Compare the kobs values across the different analogs to determine their relative hydrolytic stability.
Protocol 2: Determination of Aminolysis Rate
Objective: To measure the rate of reaction of carbamate analogs with a primary amine.
Materials:
-
This compound analog of interest
-
A primary amine nucleophile (e.g., butylamine)
-
Aprotic solvent (e.g., acetonitrile or dimethylformamide)
-
HPLC system with a suitable C18 column
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the carbamate analog and butylamine in the chosen aprotic solvent.
-
Initiate the reaction by mixing the carbamate and a molar excess of butylamine (e.g., 10 equivalents) in a temperature-controlled vessel (e.g., 25 °C).
-
Monitor the reaction progress over time by withdrawing aliquots at regular intervals.
-
Dilute the aliquots with the mobile phase and analyze immediately by HPLC to quantify the concentration of the remaining carbamate.
-
Plot the natural logarithm of the carbamate concentration versus time. The slope of this plot will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k2) can be calculated by dividing k' by the concentration of the amine.
-
Compare the k2 values for the different analogs to establish their relative reactivity towards aminolysis.
Visualizations
Signaling Pathway and Reactivity Mechanisms
The reactivity of N-aryl carbamates is often dictated by their ability to undergo an E1cB (Elimination Unimolecular Conjugate Base) mechanism under basic conditions, which proceeds through an isocyanate intermediate. This intermediate is then trapped by a nucleophile, such as water (hydrolysis) or an amine (aminolysis).
Caption: E1cB mechanism for N-aryl carbamate reaction.
Experimental Workflow for Reactivity Screening
A typical workflow for comparing the reactivity of the carbamate analogs is depicted below. This process involves parallel synthesis of the analogs followed by systematic kinetic analysis.
Caption: Workflow for comparative reactivity studies.
References
- 1. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Determining the Enantiomeric Excess of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
For researchers, scientists, and drug development professionals working with chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, quality control, and pharmacological studies. This guide provides an objective comparison of the primary analytical methods for determining the enantiomeric excess of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate and related chiral primary amines. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data for structurally similar compounds.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric excess of a chiral amine like this compound depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the nature of the sample matrix.
| Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution and accuracy, well-established and versatile, applicable to a wide range of compounds.[1][2] | Can have longer analysis times, requires method development for new compounds, higher solvent consumption.[3] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers (often after derivatization) on a capillary column coated with a chiral stationary phase. | High efficiency and resolution, suitable for volatile and thermally stable compounds. | Requires derivatization to increase volatility for many amines, potential for thermal degradation of the sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.[4] | Rapid analysis time, provides structural information, requires no separation.[5] | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, potential for signal overlap. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for each of the discussed techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method for the enantiomeric separation of a Boc-protected amine using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The ratio should be optimized to achieve baseline separation (e.g., starting with 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100
Chiral Gas Chromatography (GC)
This protocol describes the enantiomeric separation of a chiral amine after derivatization to its N-acetyl derivative.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: Astec® CHIRALDEX™ B-PM or a similar cyclodextrin-based chiral capillary column.
-
Oven Temperature Program: Isothermal at 130 °C or a temperature gradient optimized for the specific derivative.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Carrier Gas: Helium at a constant pressure or flow rate (e.g., 30 psi).
Sample Preparation (Derivatization):
-
Dissolve approximately 1 mg of the amine in 1 mL of a suitable solvent (e.g., methylene chloride).
-
Add a slight excess of acetic anhydride and a catalytic amount of a base like triethylamine.
-
Heat the mixture if necessary to ensure complete reaction.
-
Wash the reaction mixture with water and dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the N-acetyl derivative is ready for injection.
Data Analysis:
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol utilizes a chiral derivatizing agent to form diastereomers that can be distinguished by ¹H NMR. The Bull-James assembly is a reliable method for primary amines.[6][7][8]
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended).
Reagents:
-
This compound sample.
-
2-formylphenylboronic acid.
-
(S)-1,1'-bi-2-naphthol ((S)-BINOL).
-
Deuterated chloroform (CDCl₃).
Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of the amine sample, one equivalent of 2-formylphenylboronic acid, and 1.1 equivalents of (S)-BINOL in 0.6 mL of CDCl₃.[8]
-
Shake the tube for about 30 seconds to ensure complete formation of the diastereomeric iminoboronate esters.
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
Data Analysis:
-
Identify the well-resolved signals corresponding to a specific proton (e.g., the imine proton) in the two diastereomers.
-
Integrate the distinct peaks for each diastereomer.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the original amine.
Workflow for Enantiomeric Excess Determination
The following diagram illustrates a typical workflow for determining the enantiomeric excess of a chiral amine.
This guide provides a comparative overview and detailed protocols to assist researchers in selecting and implementing the most suitable method for determining the enantiomeric excess of this compound. The choice of technique will ultimately depend on the specific experimental requirements and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quality Control of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
For researchers, scientists, and professionals in drug development, ensuring the quality and purity of pharmaceutical intermediates like tert-Butyl (3-(1-aminoethyl)phenyl)carbamate is of paramount importance. This guide provides a comprehensive comparison of validated analytical methods crucial for the quality control of this compound, complete with experimental data and detailed protocols. The quality control process for such intermediates typically involves a suite of analytical techniques to confirm identity, purity, and compliance with established specifications. This process encompasses raw material qualification, in-process controls, and final product testing.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method depends on the specific quality attribute being assessed. The following table summarizes the typical performance of key analytical techniques used for the quality control of carbamate compounds. While specific data for this compound is not publicly available, this table provides a comparative overview based on the analysis of similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[1] | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[1] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[1] |
| Primary Use | Purity assessment and quantification of non-volatile impurities.[1] | Analysis of volatile and semi-volatile impurities, including residual solvents.[1] | Determination of absolute purity without a specific reference standard of the analyte.[1] |
| Typical Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | mg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | ng/mL range | mg/mL range |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar carbamate compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone for assessing the purity of pharmaceutical intermediates and quantifying non-volatile impurities.[1]
-
Instrumentation: HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for carbamate end absorption) or CAD.[1]
-
Injection Volume: 10 µL.[1]
-
-
Sample Preparation:
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, which are critical parameters for pharmaceutical intermediates.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program: 70 °C (hold for 1 min), then ramp at 10 °C/min to 300 °C (hold for 6 min).[2]
-
Injector Temperature: 250 °C.[2]
-
Injection Mode: Split (e.g., 50:1).[1]
-
-
Mass Spectrometer Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are vital for confirming the molecular structure, while quantitative NMR (qNMR) can determine absolute purity.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[1]
-
¹H NMR for Structural Confirmation:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[3]
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment.[1] The characteristic singlet peak for the tert-butyl group protons is expected around 1.4 ppm.[3]
-
-
Quantitative NMR (qNMR) for Purity Assay:
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals is chosen.
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a deuterated solvent.
-
Data Acquisition:
-
Pulse Program: A single-pulse experiment with a calibrated 90° pulse.[1]
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.[1]
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[1]
-
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the quality control of this compound.
Caption: Quality Control Workflow for this compound.
Caption: Logic for selecting the appropriate analytical method.
References
Safety Operating Guide
Proper Disposal of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). The primary hazards associated with similar carbamate compounds include potential acute toxicity if swallowed, skin irritation, and serious eye irritation.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[4]
-
Eye Protection: Safety goggles or a face shield should be worn to protect against potential splashes.[4]
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.[4]
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]
Quantitative Hazard Data Summary
| Hazard Category | Hazard Statement | Classification |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Category 4 |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Category 2A |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Category 1 |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a designated hazardous waste management program.[5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][7][8]
1. Waste Collection and Segregation:
-
Collect all waste this compound, including residual amounts and contaminated materials, in a designated hazardous waste container.[5][9]
-
The container must be chemically compatible with the carbamate, in good condition, and have a secure, sealable lid.[5][7]
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents.[8]
2. Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".[5]
-
Include the approximate quantity or concentration and the date accumulation started.[5]
-
Affix any specific hazardous waste labels required by your institution's Environmental Health and Safety (EHS) department.[5][7]
3. Storage:
-
Keep the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[6][10]
-
Ensure the storage area is cool, dry, and well-ventilated.[8]
-
Store the container in secondary containment to prevent the spread of material in case of a leak.[5][7]
4. Disposal of Contaminated Materials:
-
Any items that have come into direct contact with this compound, such as weighing boats, contaminated gloves, and absorbent pads from spill clean-ups, must be disposed of as hazardous waste.[4][9]
-
Place these contaminated materials into the same designated hazardous waste container.[9]
5. Empty Container Disposal:
-
If the original container is to be disposed of, it must be thoroughly emptied.[5][6]
-
The first rinse of the container should be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected.[5]
-
After rinsing, the container should be air-dried, and any labels should be defaced before disposal as non-hazardous waste, in accordance with institutional policies.[7]
6. Arranging for Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[5][9]
-
Follow all institutional procedures for waste manifest and record-keeping.[9]
Experimental Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for tert-Butyl (3-(1-aminoethyl)phenyl)carbamate. The following guidance is based on safety protocols for structurally similar carbamate compounds. A thorough, site-specific risk assessment must be conducted by qualified personnel before handling this chemical.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the potential hazards associated with carbamate compounds, which can include skin, eye, and respiratory irritation, and in some cases more severe health effects, a stringent personal protective equipment (PPE) policy is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when there is a significant risk of splashes. | Protects against potential splashes, dust, and vapors that could cause serious eye irritation or damage.[1][2][3][4] |
| Skin Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves for any signs of degradation or punctures before each use.[1] Lab Coat: A standard laboratory coat. For larger quantities or an increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood.[1] If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts) should be used.[2] | Inhalation of dust or vapors may cause respiratory irritation.[1][2] Engineering controls like fume hoods are the primary method of exposure control.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
1. Pre-Handling Preparations:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Locate the nearest eyewash station and safety shower and ensure they are accessible.[2]
-
Prepare a designated waste container for the chemical and any contaminated materials.[3]
2. Handling the Chemical:
-
Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Minimize the generation of dust and aerosols.[2]
-
Keep containers of the chemical tightly closed when not in use.[3]
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.[3]
-
Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[2][3]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All surplus chemical and contaminated materials (e.g., absorbent pads from a spill) should be collected in a clearly labeled, sealed, and compatible waste container.[3]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.[3]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[3][4][5][6][7] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and follow all applicable laws for disposal.[8]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
